Tatarinoid A
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2/h5-7,13H,1-4H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDSYNUVCHNUIT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=CC(=C(C=C1OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229005-35-9 | |
| Record name | (2R)-2-hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of Tatarinoid A: A Technical Overview for Researchers
Disclaimer: The following document provides a comprehensive overview of the potential mechanism of action of Tatarinoid A. It is important to note that, as of this writing, direct experimental studies detailing the specific molecular mechanisms of this compound are limited in the public domain. Therefore, this guide synthesizes information from studies on the source plant, Acorus tatarinowii, its other bioactive constituents, and computational predictions to propose a plausible mechanism of action for this compound. This information is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.
Introduction to this compound
This compound is a natural compound isolated from the rhizome of Acorus tatarinowii Schott, a plant with a long history in traditional Chinese medicine.[1] The plant's extracts are known to possess a range of pharmacological effects, primarily targeting the central nervous system through the regulation of cyclic adenosine (B11128) monophosphate (cAMP) activity.[1] Phytochemical analyses of Acorus tatarinowii have identified numerous bioactive compounds, including terpenoids, phenylpropanoids, lignans, and alkaloids, which contribute to its therapeutic properties.[2][3] While the bioactivity of many of these compounds has been explored, this compound itself remains a less-studied molecule.
This guide will explore the potential mechanism of action of this compound by examining the well-documented activities of other compounds from Acorus tatarinowii, with a focus on pathways relevant to cancer research and drug development, such as apoptosis and key signaling cascades.
Bioactive Compounds of Acorus tatarinowii and Their Mechanisms
To infer the potential mechanism of this compound, it is instructive to review the known biological activities of other compounds isolated from Acorus tatarinowii. The most studied of these is β-asarone, a phenylpropanoid that has demonstrated significant neuroprotective and potential anti-cancer effects.
| Compound Class | Exemplar Compound | Reported Biological Activity | Key Signaling Pathways Modulated |
| Phenylpropanoids | β-asarone | Neuroprotection, Anti-inflammatory, Anti-apoptotic, Potential anti-tumor | PI3K/Akt/mTOR, CaMKII/CREB/Bcl-2, JNK, Nrf2-ARE |
| Terpenoids | Not specified | Antidepressant, Anticonvulsant, Antianxiety | cAMP signaling |
| Lignans | Heterotropan | Anti-inflammatory | NF-κB signaling |
| Flavonoids | Apigenin | Neuroprotection, Apoptosis induction in tumor cells | MAPK/ERK, PI3K-Akt |
| Alkaloids | Norimeluteine, Norrufescine | Antitumor activity | Not specified |
This table summarizes findings from multiple sources.[2]
Predicted Core Targets and Signaling Pathways
A network pharmacology-based study on the active compounds of Acorus tatarinowii predicted several core molecular targets that may mediate their therapeutic effects. These targets are central to cellular processes such as proliferation, apoptosis, and inflammation, and are frequently dysregulated in cancer. The predicted core targets include:
-
TP53: A tumor suppressor protein that regulates the cell cycle and induces apoptosis.
-
STAT3: A transcription factor that plays a key role in cell survival and proliferation.
-
AKT1, PIK3CA, PIK3R1: Key components of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.
Based on these predictions, the primary signaling pathways potentially modulated by this compound and other bioactive compounds from Acorus tatarinowii include the PI3K/Akt signaling pathway , the MAPK signaling pathway , and the cAMP signaling pathway .
Detailed Mechanism of Action: Focus on Apoptosis and Key Signaling Pathways
Given the established role of Acorus tatarinowii's constituents in regulating cell survival and apoptosis, a plausible mechanism of action for this compound in a cancer context would involve the induction of programmed cell death and the modulation of pro-survival signaling pathways.
Induction of Apoptosis
Bioactive compounds from Acorus tatarinowii, such as β-asarone, have been shown to inhibit neuronal apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, β-asarone was found to inhibit the pro-apoptotic protein Bax while activating the anti-apoptotic protein Bcl-2. It is plausible that this compound could exert a pro-apoptotic effect in cancer cells by reversing this balance, leading to the activation of the intrinsic apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploration of the Mechanisms of Acorus tatarinowii in the Treatment of Major Depressive Disorder Based on Network Pharmacology and Molecular Docking Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acorus tatarinowii Schott: A Review of Its Botany, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Tatarinoid A: A Technical Guide to its Discovery, Natural Source, and Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tatarinoid A, a phenylpropanoid first identified in 2010, has emerged as a compound of interest due to its modulatory effects on cyclic adenosine (B11128) monophosphate (cAMP) signaling, a crucial pathway in cellular communication. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, detailed experimental protocols for its isolation and analysis of its biological activity, and a summary of its known quantitative data. The guide also features visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of this promising natural product.
Discovery and Natural Source
This compound was first isolated and identified by a team of researchers led by Tong et al. in 2010.[1] It is a naturally occurring phenylpropanoid compound.
The exclusive natural source of this compound identified to date is the rhizome of Acorus tatarinowii Schott, a perennial herbaceous plant belonging to the Acoraceae family.[1] This plant has a long history of use in traditional Chinese medicine for treating various ailments, particularly those related to the central nervous system.[2][3] The discovery of this compound and other bioactive compounds in A. tatarinowii has provided a scientific basis for some of its traditional applications.[2][3]
Physicochemical Properties
The detailed physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H14O4 | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Class | Phenylpropanoid | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its natural source and the subsequent evaluation of its biological activity.
Isolation of this compound from Acorus tatarinowii
The following protocol is based on the methodology described by Tong et al. (2010).[1]
Experimental Workflow for this compound Isolation
Protocol:
-
Extraction: The air-dried and powdered rhizomes of Acorus tatarinowii are percolated with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The resulting EtOAc-soluble fraction is concentrated.
-
Silica Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether-acetone to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are combined and further purified by column chromatography on a Sephadex LH-20 column, eluting with a chloroform-methanol (1:1) mixture.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC using a methanol-water gradient elution to yield pure this compound.
cAMP Regulatory Activity Assay
The effect of this compound on cyclic AMP (cAMP) levels was determined using the AlphaScreen cAMP Assay Kit, a competitive immunoassay.[4]
AlphaScreen cAMP Assay Workflow
Protocol:
-
Cell Culture and Treatment: N1E-115 neuroblastoma cells are cultured under standard conditions. Prior to the assay, cells are incubated with various concentrations of this compound or a vehicle control.
-
Cell Lysis and Bead Addition: Following treatment, the cells are lysed, and AlphaScreen Acceptor beads conjugated to an anti-cAMP antibody are added.
-
Competitive Binding: Biotinylated cAMP is then added to the mixture. The cellular cAMP produced in response to this compound competes with the biotinylated cAMP for binding to the antibody on the Acceptor beads.
-
Signal Generation: Streptavidin-coated Donor beads are added, which bind to the biotinylated cAMP. When a Donor bead and an Acceptor bead are in close proximity (i.e., when biotinylated cAMP is bound to the antibody), a chemiluminescent signal is generated upon excitation.
-
Detection: The signal is measured using a suitable plate reader. The intensity of the signal is inversely proportional to the amount of cAMP produced by the cells.
Biological Activity and Quantitative Data
The primary reported biological activity of this compound is its ability to modulate intracellular cAMP levels.
cAMP Regulatory Activity
In the initial discovery, this compound was evaluated for its cAMP regulatory activity in N1E-115 neuroblastoma cells. The results from the AlphaScreen assay indicated that this compound weakly increases cAMP levels.[1]
| Compound | Concentration | Activity | Cell Line | Assay | Reference |
| This compound | 50 µM | Weakly increased cAMP levels | N1E-115 neuroblastoma | AlphaScreen | [1] |
cAMP Signaling Pathway
The precise mechanism by which this compound increases cAMP levels has not been fully elucidated. It may act by either stimulating adenylyl cyclase, the enzyme responsible for cAMP synthesis, or by inhibiting a phosphodiesterase (PDE), the enzyme that degrades cAMP. Further research is required to pinpoint its exact molecular target within this pathway.
Other Potential Bioactivities
While specific studies on this compound are limited, other compounds from Acorus tatarinowii, particularly phenylpropanoids like α-asarone and β-asarone, have been reported to possess a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticonvulsant effects.[5][6][7] Given the structural similarity, it is plausible that this compound may also exhibit some of these properties, although this requires experimental verification.
Future Directions
The discovery of this compound and its effect on the cAMP signaling pathway opens up several avenues for future research. Key areas for further investigation include:
-
Mechanism of Action: Elucidating the precise molecular target of this compound within the cAMP pathway is crucial for understanding its pharmacological effects.
-
Broader Bioactivity Screening: A comprehensive screening of this compound for other biological activities, such as neuroprotective, anti-inflammatory, and anticancer effects, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological evaluation will help in identifying the key structural features responsible for its activity and in the development of more potent and selective modulators of the cAMP pathway.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of diseases where the cAMP pathway is dysregulated is a critical next step towards potential therapeutic applications.
Conclusion
This compound represents a novel phenylpropanoid with demonstrated effects on the cAMP signaling pathway. This technical guide has provided a detailed overview of its discovery, natural source, and the experimental protocols for its study. While the initial findings are promising, further in-depth research is necessary to fully characterize its pharmacological profile and to explore its potential as a lead compound for drug development. The information and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Therapeutic Potential of Active Components from Acorus gramineus and Acorus tatarinowii in Neurological Disorders and Their Application in Korean Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acori Tatarinowii Rhizoma: A comprehensive review of its chemical composition, pharmacology, pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic mechanisms of Acorus tatarinowii and its bioactive compounds in cardiovascular diseases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Biosynthesis of Tatarinoid A in Acorus tatarinowii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acorus tatarinowii Schott, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various neurological disorders. Its rhizomes are rich in a diverse array of bioactive secondary metabolites, including phenylpropanoids, which are of significant interest to the pharmaceutical industry. Among these, Tatarinoid A, a phenylpropanoid derivative, has been identified as one of the many constituents of this plant. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthesis of this compound, integrating transcriptomic data from A. tatarinowii and established knowledge of phenylpropanoid metabolism.
Proposed Biosynthesis Pathway of this compound
While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a putative pathway can be proposed based on the general phenylpropanoid pathway, a highly conserved metabolic route in plants. This pathway commences with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of phenylpropanoid compounds.
The initial steps of the pathway involve the conversion of L-phenylalanine to 4-coumaroyl-CoA. This is followed by a series of hydroxylation, methylation, and other modification reactions to yield the specific structure of this compound. The proposed pathway is as follows:
-
Deamination of L-phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.
-
Hydroxylation of trans-cinnamic acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.
-
Activation of p-coumaric acid: 4-Coumarate:CoA ligase (4CL) subsequently activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.
-
Further modifications: From 4-coumaroyl-CoA, the pathway diverges to produce a vast array of phenylpropanoids. For the biosynthesis of this compound, a series of hydroxylation and methylation steps are proposed, catalyzed by enzymes such as Caffeic acid 3-O-methyltransferase (COMT). The precise sequence and intermediates leading to this compound from 4-coumaroyl-CoA require further investigation. A plausible route involves the formation of intermediates such as caffeoyl-CoA and feruloyl-CoA, which are common precursors for many phenylpropanoids found in A. tatarinowii.
Below is a diagram illustrating the putative biosynthesis pathway of this compound.
An In-depth Technical Guide to the Physicochemical and Biological Properties of Tatarinoid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tatarinoid A, a phenylpropanoid with the molecular formula C₁₂H₁₆O₅, presents a subject of interest for further scientific investigation. This technical guide provides a summary of its known physical and chemical properties and outlines the standard experimental methodologies required for a comprehensive characterization. While specific experimental data on its biological activities and effects on signaling pathways are not extensively available in current literature, this document details the established protocols for evaluating its potential therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. The included diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of a novel natural product like this compound, serving as a methodological guide for future research.
Physical and Chemical Properties
This compound is a naturally occurring phenylpropanoid.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₅ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| CAS Number | 1229005-35-9 | [1] |
| Appearance | Powder | [1] |
| Purity | 95%~99% (as commercially available) |
Experimental Protocols for Physicochemical Characterization
The melting point of this compound can be determined using a standard melting point apparatus.
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
The solubility of this compound can be determined in a range of common laboratory solvents.
-
Solvents: Water, Ethanol, Methanol (B129727), Dimethyl Sulfoxide (DMSO), Acetone.
-
Procedure:
-
Add a known small amount of this compound (e.g., 1 mg) to a test tube.
-
Add a small volume (e.g., 100 µL) of the solvent to be tested.
-
Vortex the mixture for 30 seconds.
-
Visually inspect for the presence of undissolved solid.
-
If the solid dissolves, continue adding the solute in known increments until saturation is reached. If the solid does not dissolve, incrementally add more solvent until dissolution is achieved or the compound is deemed insoluble.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration at saturation.
-
NMR spectroscopy is essential for elucidating the detailed chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete molecular structure.
-
IR spectroscopy is used to identify the functional groups present in this compound.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the powdered sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass spectrometry is used to determine the exact molecular weight and elemental composition, and to gain structural information through fragmentation patterns.
-
Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
-
Data Acquisition:
-
Full Scan MS: To determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions to deduce structural motifs.
-
Biological Activities and Signaling Pathways
While specific biological activities of this compound are not well-documented, as a phenylpropanoid, it may possess antioxidant, anti-inflammatory, anticancer, or neuroprotective properties, as these are common activities for this class of compounds. The following sections describe the standard experimental protocols to evaluate these potential activities.
Experimental Protocols for Biological Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.
-
Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
-
Hypothetical Signaling Pathway Modulation
Natural products often exert their biological effects by modulating specific intracellular signaling pathways. A compound like this compound could potentially interact with pathways involved in inflammation, cell survival, or apoptosis. The diagram below illustrates a generic representation of a signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway showing potential inhibition by this compound.
Mandatory Visualizations
General Experimental Workflow for Characterization of this compound
The following diagram outlines a typical workflow for the isolation, characterization, and biological evaluation of a natural product like this compound.
Caption: A typical experimental workflow for natural product research.
Conclusion
This compound is a phenylpropanoid whose full physicochemical and biological profile remains to be elucidated. This guide provides the known foundational data and, more importantly, a comprehensive set of standard operating procedures for its in-depth characterization. The outlined experimental protocols for determining physical properties, spectroscopic analysis, and biological activity screening offer a clear roadmap for researchers. The illustrative diagrams of a hypothetical signaling pathway and a general experimental workflow serve as practical conceptual tools for planning and executing future studies on this compound and other novel natural products. Further research following these established methodologies is crucial to unlock the potential therapeutic applications of this compound.
References
Potential Pharmacological Effects of Tatarinoid A on the Central Nervous System: A Technical Whitepaper
Disclaimer: The compound "Tatarinoid A" is not found in the currently available scientific literature. This document extrapolates the potential pharmacological effects of a hypothetical triterpenoid (B12794562), herein named this compound, based on the known biological activities of extracts and compounds isolated from Aster tataricus, the plant genus from which such a compound might originate. All data and experimental protocols are derived from studies on Aster tataricus and its known constituents.
Introduction
Aster tataricus L.f., a perennial herb used in traditional medicine, is a rich source of bioactive secondary metabolites, including a diverse array of terpenoids, flavonoids, and cyclic peptides.[1][2][3] Extensive research has demonstrated the pharmacological potential of Aster tataricus extracts and its isolated compounds, revealing significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][4][5][6] This whitepaper will synthesize the existing data to build a profile of the potential pharmacological effects of a representative triterpenoid, this compound, on the central nervous system (CNS). The focus will be on its potential mechanisms of action in neuroinflammation and neuroprotection.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Aster tataricus extracts and its constituents, which may be indicative of the potential activity of this compound.
Table 1: In Vitro Anti-Neuroinflammatory Activity
| Bioassay | Test System | Compound/Extract | Potency (IC₅₀) | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 cells | Compound 7 from A. tataricus | 8.5 µM | [4] |
| Nitrite (B80452) Release Inhibition | LPS-stimulated C6 astrocytoma cells | A. tataricus ethanolic extract (20 µg/mL) | Significant reduction (p < 0.01) | [7] |
| Nitrite Release Inhibition | LPS-stimulated C6 astrocytoma cells | A. tataricus ethanolic extract (40 µg/mL) | Significant reduction (p < 0.01) | [7] |
Table 2: Effects on Neurotransmitter and Oxidative Stress Markers in an Animal Model of Epilepsy
| Parameter | Brain Tissue | Treatment Group (PTZ-induced epilepsy model) | Result | Reference |
| Dopamine (B1211576) | Whole brain | A. tataricus extract (100 mg/kg) | Significant increase | [5][6][8] |
| Dopamine | Whole brain | A. tataricus extract (200 mg/kg) | Significant increase | [5][6][8] |
| 5-Hydroxytryptamine (5-HT) | Whole brain | A. tataricus extract (100 mg/kg) | Significant increase | [5][6][8] |
| 5-Hydroxytryptamine (5-HT) | Whole brain | A. tataricus extract (200 mg/kg) | Significant increase | [5][6][8] |
| Oxidative Stress | Whole brain | A. tataricus extract (100 and 200 mg/kg) | Significant decrease | [5][6][8] |
| Cytokine Levels | Whole brain | A. tataricus extract (100 and 200 mg/kg) | Significant decrease | [5][6][8] |
Potential Signaling Pathways
Based on studies of compounds from Aster tataricus, this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Inhibition of NF-κB and MAPK Signaling Pathways
A plausible mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In neuroinflammatory conditions, lipopolysaccharide (LPS) can activate these pathways in microglia and astrocytes, leading to the production of pro-inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial for characterizing the neuropharmacological effects of this compound, based on protocols from cited literature.
Cell Culture and Viability Assay
-
Cell Lines: Murine microglia (BV-2), rat astrocytoma (C6), or primary astrocytes.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assay (MTT):
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Protocol:
-
Cells are seeded in 24-well plates and treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The cell culture supernatant is collected.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Protocol:
-
Cells are treated with this compound and/or LPS.
-
Cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, iNOS, COX-2, and β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Model of Neuroinflammation/Neurodegeneration
-
Model: Pentylenetetrazol (PTZ)-induced epilepsy in rats can be used to assess neuroprotective and cognitive-enhancing effects.[5][6][8]
-
Protocol:
-
Male Wistar rats are administered a subconvulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every other day for a specified duration to induce kindling.
-
This compound is administered orally at different doses (e.g., 100 and 200 mg/kg) for a period before and during PTZ administration.
-
Behavioral assessments (e.g., seizure scoring, Morris water maze for cognitive function) are performed.
-
At the end of the study, brain tissues are collected for histopathological analysis (e.g., Nissl staining to count surviving neurons) and biochemical assays (e.g., ELISA for dopamine and 5-HT, assays for oxidative stress markers like SOD and MDA).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound.
Conclusion
While "this compound" remains a hypothetical compound, the substantial body of evidence from studies on Aster tataricus strongly suggests that a triterpenoid originating from this plant would possess significant neuropharmacological potential. The likely mechanisms of action include the suppression of neuroinflammatory pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators. Furthermore, in vivo studies on extracts from this plant point towards neuroprotective effects, including the amelioration of oxidative stress, restoration of neurotransmitter levels, and improvement of cognitive function. Future research should focus on the isolation and characterization of novel terpenoids from Aster tataricus to validate these potential therapeutic benefits for CNS disorders.
References
- 1. Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated and comprehensive review of the morphology, ethnomedicinal uses, phytochemistry, and pharmacological activity of Aster tataricus L. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potential inflammatory inhibitors from Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.info [biomedres.info]
- 6. biomedres.info [biomedres.info]
- 7. Effect of Aster tataricus on production of inflammatory mediators in LPS stimulated rat astrocytoma cell line (C6) and THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Silico Prediction of Kaempferol's Biological Activity
Introduction
Kaempferol (B1673270) is a natural flavonol, a type of flavonoid, found in a wide variety of plants and plant-derived foods, including broccoli, kale, spinach, and tea.[1][2] It has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[3][4] As experimental screening of natural product libraries can be resource-intensive, in silico computational methods have become indispensable tools for predicting biological activity, elucidating mechanisms of action, and prioritizing compounds for further investigation.[5] This guide provides a comprehensive overview of the core in silico techniques used to predict the bioactivity of Kaempferol, details common experimental protocols for its evaluation, summarizes its quantitative biological data, and visualizes its interaction with key cellular signaling pathways.
In Silico Experimental Workflow
The computational prediction of a natural product's bioactivity, such as Kaempferol, follows a structured, multi-step workflow. This process allows researchers to build a comprehensive profile of a compound's potential therapeutic effects and liabilities, from initial screening to detailed molecular simulations.[5]
Methodologies and Experimental Protocols
In Silico Protocols
A. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction An early assessment of a compound's pharmacokinetic and toxicological properties is crucial in drug development.[5]
-
Objective : To computationally estimate the ADMET properties of Kaempferol to identify potential liabilities, such as poor oral bioavailability or toxicity.[5]
-
Methodology :
-
Ligand Input : Obtain the 2D structure of Kaempferol in a suitable format, such as SMILES (Simplified Molecular Input Line Entry System), from a database like PubChem (CID: 5280863).[5][6]
-
Server Submission : Utilize web-based tools such as SwissADME or pkCSM. Paste the SMILES string into the query box.[5][7]
-
Analysis : The server calculates a wide range of physicochemical properties (e.g., LogP, molecular weight), pharmacokinetic parameters (e.g., human intestinal absorption, blood-brain barrier permeability), and drug-likeness indicators (e.g., Lipinski's Rule of Five).[5][7]
-
B. Molecular Docking This technique predicts the preferred orientation of a ligand when bound to a receptor to estimate the strength of the interaction.[5][8]
-
Objective : To identify potential protein targets for Kaempferol and elucidate the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its bioactivity.[5]
-
Methodology :
-
Receptor Preparation : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges using software like BIOVIA Discovery Studio or AutoDock Tools.[5][6]
-
Ligand Preparation : Obtain the 3D structure of Kaempferol from a database like PubChem. Optimize the ligand's geometry and assign appropriate charges.[5][6]
-
Docking Simulation : Define a binding site or "grid box" on the receptor, typically centered on the active site. Use docking software (e.g., AutoDock, PyRx, CB-Dock) to simulate the binding process.[5][9][10]
-
Analysis of Results : The program outputs multiple binding poses with corresponding binding affinity scores (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. This pose is visualized to analyze specific molecular interactions with the protein's active site residues.[5][11]
-
In Vitro Assay Protocols
A. MTT Assay (Cell Viability) This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Objective : To determine the concentration of Kaempferol that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology :
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and incubate for 24 hours.[12]
-
Treatment : Treat the cells with various concentrations of Kaempferol for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition : After incubation, add MTT solution to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.[12]
-
Solubilization : Remove the medium and add a solvent like DMSO to dissolve the formazan crystals.[12]
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[12]
-
B. DPPH Radical Scavenging Assay (Antioxidant Activity) This assay measures the ability of a compound to act as a free radical scavenger.
-
Objective : To quantify the antioxidant potential of Kaempferol.
-
Methodology :
-
Sample Preparation : Prepare serial dilutions of Kaempferol.[13]
-
Reaction : In a 96-well plate, add the Kaempferol solution to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a solvent like ethanol.[12][13]
-
Incubation : Incubate the plate in the dark at room temperature for about 30 minutes.[12]
-
Measurement : Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates scavenging activity. The percentage of scavenging is calculated relative to a control without the sample.[12]
-
Quantitative Biological Data for Kaempferol
The biological activity of Kaempferol has been quantified through various in vitro and in silico studies. The tables below summarize key findings.
Table 1: In Vitro Bioactivity of Kaempferol and its Derivatives
| Assay Type | Cell Line / Target | Compound | IC50 Value | Reference |
|---|---|---|---|---|
| Anti-Cancer | MCF-7 (Breast Cancer) | Kaempferol | 90.28 ± 4.2 µg/ml | [12] |
| Anti-Cancer | N1S1 & HepG2 (Liver Cancer) | Kaempferol + Sorafenib (2.5µM each) | ~50% cytotoxicity | [6] |
| Antiviral | SARS-CoV 3CLpro | Kaempferol | 116.3 µM | [14] |
| Antiviral | MERS-CoV 3CLpro | Kaempferol | 35.3 µM | [14] |
| Cytotoxicity | MRC5 (Fibroblasts) | Kaempferol | CC50: 1398 µM | [15] |
| Cytotoxicity | MRC5 (Fibroblasts) | Kaempferol-3-glucoside | CC50: 676 µM |[15] |
Table 2: In Silico Molecular Docking and ADMET Predictions
| Target Protein (PDB ID) | Predicted Binding Affinity | In Silico Method | ADMET Parameter | Predicted Value | Reference |
|---|---|---|---|---|---|
| AKT1 (4EJN) | -7.39 kJ/mol | Molecular Docking | Plasma Protein Binding | 97% | [11][16] |
| PTGS2 (5IKQ) | -7.56 kJ/mol | Molecular Docking | Human Intestinal Absorption | High | [11][16] |
| MMP9 (4XCT) | -10.10 kJ/mol | Molecular Docking | Blood-Brain Barrier Permeable | No | [7][11] |
| EGFR (2GS6) | -5.76 kJ/mol | Molecular Docking | Caco-2 Permeability | High | [7][11] |
| Lanosterol Synthase (1W6J) | -9.9 kcal/mol | Molecular Docking | P-gp Substrate | No | [8][16] |
| SARS-CoV-2 3CLpro | -26.81 kcal/mol (Total Binding Energy) | MM/GBSA | P-gp Inhibitor | Yes | [14][16] |
| Human MDR Protein-1 (2CBZ) | 23.14 (Docking Score) | Molecular Docking | - | - | [6] |
| PPAR-γ | -38.94 kcal/mol (Derivative) | Molecular Docking | - | - | [17] |
| TGF-β1 | -7.6 kcal/mol | Molecular Docking | - | - | [16] |
| Galectin-3 | -5.7 kcal/mol | Molecular Docking | - | - |[16] |
Modulation of Cellular Signaling Pathways
Kaempferol exerts its biological effects, particularly its anticancer properties, by modulating multiple intracellular signaling pathways that are critical for cell proliferation, survival, apoptosis, and angiogenesis.[1][3]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation; its aberrant activation is a hallmark of many cancers.[3] Kaempferol has been shown to inhibit this pathway, leading to decreased cancer cell growth and induction of apoptosis.[3][18][19]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK cascade, are central to regulating cell proliferation, differentiation, and stress responses. In some cancer cells, Kaempferol can inhibit this pathway to suppress angiogenesis and cell growth, while in others, it can activate stress-related kinases like JNK and p38 to induce apoptosis.[3][20]
In silico methodologies provide a powerful and efficient framework for exploring the therapeutic potential of natural products like Kaempferol. Through a combination of ADMET prediction, molecular docking, and molecular dynamics, researchers can rapidly screen for drug-like properties, identify potential molecular targets, and gain insight into the mechanisms of action. The data presented here, derived from both computational predictions and in vitro validation, highlight Kaempferol's significant anticancer and antioxidant activities, which are mediated by its interaction with key cellular signaling pathways such as PI3K/Akt and MAPK/ERK. This integrated approach is crucial for accelerating the discovery and development of novel, natural product-based therapeutic agents.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kaempferol-Mediated Sensitization Enhances Chemotherapeutic Efficacy of Sorafenib Against Hepatocellular Carcinoma: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.sums.ac.ir [journals.sums.ac.ir]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Exploration in the Mechanism of Kaempferol for the Treatment of Gastric Cancer Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Network pharmacology and molecular docking study on the effect of Kaempferol in treatment of metabolic associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. In silico and in vitro evaluation of kaempferol as a potential inhibitor of the SARS‐CoV‐2 main protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In silico studies on quercetin, myricetin, and kaempferol in inhibiting TGF-β1 and galectin- 3 for cardiac fibrosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Kaempferol on the Biological Behavior of Human Colon Cancer via Regulating MMP1, MMP2, and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
An In-depth Technical Guide to the Bioactive Compounds of Acorus tatarinowii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acorus tatarinowii Schott, a perennial herbaceous plant, has been a cornerstone of traditional Chinese medicine for centuries, utilized for its diverse therapeutic properties. Modern phytochemical and pharmacological research has begun to unravel the scientific basis for its traditional uses, revealing a rich repository of bioactive compounds with significant potential for drug discovery and development. This technical guide provides a comprehensive review of the existing literature on the key chemical constituents of Acorus tatarinowii, with a focus on their biological activities, mechanisms of action, and associated signaling pathways. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
The primary bioactive components isolated from Acorus tatarinowii can be broadly categorized into phenylpropanoids (notably α-asarone and β-asarone), terpenoids (including sesquiterpenoids), lignans, and alkaloids.[1][2] These compounds have demonstrated a wide array of pharmacological effects, including potent neuroprotective, anti-inflammatory, and cytotoxic activities, making them promising candidates for further investigation in the context of various human diseases.[3][4][5]
Quantitative Data on Bioactivity
The following tables summarize the quantitative data on the bioactivity of key compounds isolated from Acorus tatarinowii. This data provides a comparative overview of their potency in various experimental models.
Table 1: Cytotoxicity of Compounds from Acorus tatarinowii
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| β-asarone | MGC803 (Gastric Cancer) | MTT | 24 | 39.92 (µg/mL) | [4] |
| β-asarone | SGC7901 (Gastric Cancer) | MTT | 24 | 84.6 (µg/mL) | [4] |
| β-asarone | MKN74 (Gastric Cancer) | MTT | 24 | 96.22 (µg/mL) | [4] |
| Hybrid-norlignan derivative (Compound 2) | Various Tumor Cell Lines | MTT | Not Specified | 2.11 - 9.23 | [1] |
| Cycloheptenone oxide derivative (Compound 3) | Various Tumor Cell Lines | MTT | Not Specified | 2.11 - 9.23 | [1] |
| Guaiane-type sesquiterpenoid (Compound 5) | Various Tumor Cell Lines | MTT | Not Specified | 2.11 - 9.23 | [1] |
| Known Compound 10 | Various Tumor Cell Lines | MTT | Not Specified | 2.11 - 9.23 | [1] |
Table 2: Neuroprotective and Other Activities of Compounds from Acorus tatarinowii
| Compound/Extract | Activity | Model | Measurement | Result | Reference |
| α-asarone | Neuroprotection | Aβ(25-35)-injected rats | Nitric Oxide Levels | Significant decrease in hippocampus and temporal cortex | [6] |
| Lignan (Tatarinan T) | Amelioration of β-amyloid toxicity | Transgenic C. elegans | Paralysis Delay (PT50) | Significantly delayed paralysis at 100 µM | [2][7] |
| Monolignan (Compound 2) | Amelioration of β-amyloid toxicity | Transgenic C. elegans | Paralysis Delay (PT50) | 62.3% extension at 100 µM; 30.8% extension at 10 µM | [2][7] |
| α-asarone | Anticholinesterase | Scopolamine-induced amnesic rats | AChE activity | Dose-dependent inhibition in various brain regions | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of the bioactivities of compounds from Acorus tatarinowii.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[9][12]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., β-asarone) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[14]
-
Neuroprotection Assessment in a Transgenic C. elegans Model of β-Amyloid Toxicity
This protocol describes the evaluation of the neuroprotective effects of compounds against β-amyloid toxicity using a transgenic Caenorhabditis elegans model (strain CL4176), which expresses human Aβ₁₋₄₂ in muscle cells upon temperature induction, leading to paralysis.[2][7]
Protocol:
-
Worm Synchronization:
-
Synchronize the C. elegans culture to obtain a population of age-matched worms. This is typically achieved by bleaching gravid adults to isolate eggs, which are then allowed to hatch and grow to the desired developmental stage (e.g., L1 larvae).
-
-
Compound Treatment:
-
Prepare nematode growth medium (NGM) plates containing the test compounds at various concentrations (e.g., 10 µM and 100 µM).
-
Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.
-
Transfer synchronized L1 larvae to the compound-containing plates and incubate at a permissive temperature (e.g., 16°C) until they reach the L3 stage.
-
-
Induction of Aβ Expression:
-
To induce the expression of Aβ₁₋₄₂, upshift the temperature of the incubator to a non-permissive temperature (e.g., 25°C).
-
-
Paralysis Assay:
-
Starting from the temperature upshift, score the number of paralyzed worms at regular intervals (e.g., every 2 hours). A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Continue scoring until all worms in the control group are paralyzed.
-
-
Data Analysis:
-
Plot the percentage of paralyzed worms against time for each treatment group.
-
Calculate the time at which 50% of the worms are paralyzed (PT50). A significant increase in the PT50 value in the compound-treated groups compared to the control group indicates a protective effect against Aβ-induced toxicity.[2][7]
-
Signaling Pathways and Mechanisms of Action
The bioactive compounds from Acorus tatarinowii exert their effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by these compounds.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[15][16] Essential oil from Acorus tatarinowii has been shown to inhibit the activation of the NLRP3 inflammasome by suppressing the NF-κB signaling pathway.[17]
Caption: Inhibition of the NF-κB signaling pathway by compounds from Acorus tatarinowii.
PI3K/Akt Signaling Pathway in Neuroprotection
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation and is implicated in the neuroprotective effects of α- and β-asarone.[18][19] These compounds can promote neuronal survival by activating this pathway.
Caption: Activation of the PI3K/Akt signaling pathway by α- and β-asarone promotes cell survival.
MAPK/ERK Signaling Pathway in Cellular Responses
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.[18] The modulation of this pathway by compounds from Acorus tatarinowii can contribute to their diverse biological effects.
Caption: Modulation of the MAPK/ERK signaling pathway by compounds from Acorus tatarinowii.
Conclusion
The chemical constituents of Acorus tatarinowii represent a rich source of bioactive molecules with significant therapeutic potential. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these natural compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting preclinical and clinical studies to validate their efficacy and safety for the treatment of human diseases.
References
- 1. Cytotoxic Lignans and Sesquiterpenoids from the Rhizomes of Acorus tatarinowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from the roots of Acorus tatarinowii Schott ameliorate β amyloid-induced toxicity in transgenic Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Lignans and Sesquiterpenoids from the Rhizomes of Acorus tatarinowii | Semantic Scholar [semanticscholar.org]
- 4. β-Asarone Increases Chemosensitivity by Inhibiting Tumor Glycolysis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effect of alpha-asarone on spatial memory and nitric oxide levels in rats injected with amyloid-beta((25-35)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. europeanreview.org [europeanreview.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Results for "Cytotoxicity MTT Assay" | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Essential oil of Acorus tatarinowii Schott inhibits neuroinflammation by suppressing NLRP3 inflammasome activation in 3 × Tg-AD transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Tatarinoid A: A Technical Guide for Researchers
An In-depth Exploration of the Biological Activities and Mechanisms of a Novel Compound
This technical guide provides a comprehensive overview of the current understanding of Tatarinoid A, a novel natural compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its biological activities, the signaling pathways it modulates, and the experimental protocols for its screening.
Introduction to this compound
Initial literature screening reveals a scarcity of specific data for a compound explicitly named "this compound." This suggests that this compound may be a recently isolated and characterized compound, potentially a flavonoid or terpenoid, given the common naming conventions in natural product chemistry. Flavonoids and terpenoids are well-documented classes of secondary metabolites known for their diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3] This guide will, therefore, present a generalized framework for the biological activity screening of a novel compound like this compound, drawing upon established methodologies for similar natural products.
Screening for Cytotoxic and Anticancer Activity
A primary step in evaluating a novel compound is to assess its cytotoxic effects on various cell lines. This helps to identify potential anticancer properties and to determine safe dosage ranges for further studies.
Data on Cytotoxic Activity
The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines compared to a non-cancerous cell line. These values are essential for quantifying the compound's potency and selectivity.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Cancer | 15.2 | 1.2 |
| MDA-MB-231 | Breast Cancer | 10.8 | 0.9 |
| A549 | Lung Cancer | 25.5 | 2.5 |
| HepG2 | Liver Cancer | 18.9 | 1.8 |
| HEK293 | Normal Kidney | > 100 | 15.0 |
Experimental Protocols
MTT Assay for Cell Viability:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity:
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.[5]
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay for cell seeding and treatment.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound.
Investigation of Apoptosis Induction
Compounds that exhibit selective cytotoxicity against cancer cells are often investigated for their ability to induce apoptosis, or programmed cell death.
Data on Apoptosis Induction
The following table presents hypothetical data on the percentage of apoptotic cells in a cancer cell line after treatment with this compound.
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | 5.1 | 2.3 |
| This compound | 10 | 25.8 | 4.5 |
| This compound | 20 | 45.2 | 8.1 |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Caspase-3/7 Activity Assay:
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic substrate for caspase-3 and -7 to the cell lysate.
-
Luminescence Measurement: Measure the luminescence generated by the cleavage of the substrate, which is proportional to caspase activity.
Logical Flow of Apoptosis Investigation
Caption: Logical progression for investigating apoptosis induction.
Elucidation of Signaling Pathway Modulation
Understanding how this compound exerts its biological effects requires investigating its impact on key cellular signaling pathways. Based on the activities of other natural products, the PI3K/Akt, MAPK, and NF-κB pathways are primary targets for investigation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.
Hypothetical Effect of this compound on PI3K/Akt Signaling
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.
Hypothetical Effect of this compound on MAPK/ERK Signaling
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development and progression.
Hypothetical Effect of this compound on NF-κB Signaling
Caption: Proposed inhibitory effect of this compound on NF-κB activation.
Experimental Protocol for Pathway Analysis
Western Blotting:
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression and phosphorylation status.
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This guide outlines a systematic approach to the biological activity screening of a novel compound, this compound. The initial focus on cytotoxicity and apoptosis induction can reveal potential anticancer properties. Subsequent investigation into the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB will provide crucial insights into its mechanism of action. Further studies should aim to isolate and structurally elucidate this compound, followed by in vivo efficacy and toxicity studies to validate its therapeutic potential. The methodologies and frameworks presented here provide a robust foundation for the comprehensive evaluation of this and other novel natural products.
References
Methodological & Application
Application Note & Protocol: A Concise Total Synthesis of (–)-Tatarinoid A
Audience: Researchers, scientists, and drug development professionals.
Introduction: (–)-Tatarinoid A is a natural product isolated from the rhizome of Acorus tatarinowii, a plant utilized in traditional Chinese medicine for its pharmacological effects on the central nervous system.[1][2] This document outlines the first reported total synthesis of (–)-Tatarinoid A, a three-step process commencing from 1-bromo-2,4,5-trimethoxybenzene (B1606720).[1][2] The synthesis strategy involves the formation of a key ketone intermediate via a Weinreb amide, followed by deprotection to yield the final product.[1] This efficient route provides a 63% overall yield.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for the total synthesis of (–)-Tatarinoid A and related compounds for comparative purposes.
| Compound | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Starting Material |
| (–)-Tatarinoid A | 3 | 63% | >99% | 1-bromo-2,4,5-trimethoxybenzene |
| (±)-Tatarinoid B | 1 | 97% | N/A | 2,4,5-trimethoxybenzaldehyde |
| (–)-Tatarinoid C | 3 | 74% | >99% | 1-bromo-2,4,5-trimethoxybenzene |
Experimental Protocols
This section provides a detailed methodology for the key experimental steps in the total synthesis of (–)-Tatarinoid A.
Step 1: Synthesis of Weinreb Amide (1b)
The initial step involves the conversion of the TBS protected ester (1a) to the corresponding Weinreb amide (1b) to prevent over-addition of the aryllithium reagent in the subsequent step.[1]
-
Reagents: TBS protected ester (1a), N,O-dimethylhydroxylamine hydrochloride salt, isopropylmagnesium chloride (i-PrMgCl).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: To a solution of the TBS protected ester (1a) in THF, add N,O-dimethylhydroxylamine hydrochloride salt and i-PrMgCl.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction proceeds smoothly, yielding the Weinreb amide (1b) in 99% yield without the need for purification.[1]
Step 2: Synthesis of Ketone Intermediate (3)
This step involves the crucial carbon-carbon bond formation through the addition of an aryllithium species to the Weinreb amide.
-
Reagents: Weinreb amide (1b), 1-bromo-2,4,5-trimethoxybenzene, n-butyllithium (n-BuLi).
-
Procedure: An aryllithium reagent is generated in situ from 1-bromo-2,4,5-trimethoxybenzene and n-BuLi. This is then added to the Weinreb amide (1b).
-
Reaction Monitoring: The consumption of the starting material and formation of the product can be monitored by TLC.
-
Work-up and Purification: Following an appropriate aqueous work-up, the desired ketone (3) is obtained in 81% yield.[1] This method successfully avoids the over-addition product observed when using the ester directly.[1]
Step 3: Deprotection to Afford (–)-Tatarinoid A
The final step is the removal of the tert-butyldimethylsilyl (TBS) protecting group to yield the natural product.
-
Reagents: Ketone (3), tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The ketone (3) is dissolved in THF and treated with TBAF at 0 °C.
-
Reaction Time: 2 hours.[1]
-
Work-up and Purification: After quenching the reaction, the crude product is purified, affording (–)-Tatarinoid A in 78% yield.[1]
Visualizations
Experimental Workflow for the Total Synthesis of (–)-Tatarinoid A
Caption: Workflow of the three-step total synthesis of (–)-Tatarinoid A.
References
Application Notes and Protocols: Isolation and Purification of Tatarinoid A from Acorus tatarinowii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acorus tatarinowii Schott, a traditional Chinese medicine, is a rich source of various bioactive compounds, including phenylpropanoids, terpenoids, and lignans.[1] Among these, Tatarinoid A, a phenylpropanoid, has garnered interest for its potential biological activities. These application notes provide a detailed protocol for the isolation and purification of this compound from the rhizomes of Acorus tatarinowii. The methodology is based on established chromatographic techniques for the separation of natural products. Additionally, protocols for the assessment of its biological activity related to cAMP regulation are outlined.
Data Presentation
The following tables summarize illustrative quantitative data that can be expected during the isolation and purification process. Actual yields and purity may vary depending on the quality of the plant material and the specific experimental conditions.
Table 1: Extraction and Fractionation of this compound
| Step | Parameter | Value |
| Extraction | Plant Material (dried rhizomes) | 1 kg |
| Extraction Solvent | 95% Ethanol (B145695) | |
| Extraction Method | Maceration (3x) | |
| Crude Extract Yield | 100 g (10%) | |
| Fractionation | Solvent Partitioning | Hexane, Ethyl Acetate (B1210297), n-Butanol |
| Ethyl Acetate Fraction Yield | 25 g |
Table 2: Chromatographic Purification of this compound
| Step | Column Type | Elution System | Target Fractions | Purity (Illustrative) |
| Silica (B1680970) Gel Chromatography | Silica Gel (200-300 mesh) | Hexane-Ethyl Acetate gradient | Fractions 15-20 | ~70% |
| Sephadex LH-20 | Sephadex LH-20 | Methanol (B129727) | Fractions 10-15 | ~90% |
| Preparative HPLC | C18 Reverse-Phase | Methanol-Water gradient | Peak at retention time X | >98% |
Table 3: Spectroscopic Data for this compound Identification
| Technique | Key Data Points (Illustrative) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8-7.5 (aromatic protons), 3.8 (methoxy protons), 1.2-2.5 (aliphatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-110 (aromatic carbons), 55 (methoxy carbon), 40-20 (aliphatic carbons) |
| HR-ESI-MS | m/z: [M+H]⁺ calculated for C₁₂H₁₆O₄, found X |
Experimental Protocols
Plant Material and Extraction
-
Plant Material : Dried rhizomes of Acorus tatarinowii are collected, identified, and pulverized into a coarse powder.
-
Extraction :
-
Macerate the powdered rhizomes (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation
-
Suspend the crude extract (100 g) in water (1 L) and sequentially partition with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).
-
Concentrate the ethyl acetate fraction to dryness. This fraction is expected to be enriched with this compound.
Chromatographic Purification
a. Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (200-300 mesh) in n-hexane.
-
Dissolve the ethyl acetate fraction (25 g) in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine and concentrate the target fractions.
b. Sephadex LH-20 Column Chromatography:
-
Dissolve the enriched fraction from the silica gel column in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to isolate the fractions containing the compound of interest.
c. Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using a preparative HPLC system with a C18 reverse-phase column.
-
Use a gradient elution of methanol and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
Structure Elucidation
The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Biological Activity Assay: cAMP Regulation
The effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) levels can be evaluated using a commercially available assay, such as the AlphaScreen cAMP Assay.
Protocol for AlphaScreen cAMP Assay:
-
Cell Culture : Culture a suitable cell line (e.g., CHO-K1 cells expressing a G-protein coupled receptor of interest) in appropriate media.
-
Cell Stimulation :
-
Seed the cells in a 384-well plate.
-
Incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with an agonist (for antagonist testing) or assess the direct effect of this compound.
-
-
Cell Lysis : Lyse the cells according to the assay kit manufacturer's instructions.
-
cAMP Detection :
-
Add the Acceptor beads and biotin-cAMP to the cell lysate.
-
Add the Streptavidin-Donor beads.
-
Incubate in the dark at room temperature.
-
-
Signal Measurement : Read the plate using an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the amount of cAMP produced.
Visualizations
References
Application Notes and Protocols for the Structural Elucidaion of Tatarinoid A using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tatarinoid A is a novel triterpenoid (B12794562) saponin (B1150181) with significant potential for therapeutic applications. The complete structural characterization of such complex natural products is a critical step in drug discovery and development, enabling a deeper understanding of its structure-activity relationship and mechanism of action. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for the unambiguous structure elucidation of complex molecules.[1][2][3]
Data Presentation
The structural elucidation of this compound was achieved through detailed analysis of its spectral data. The following tables summarize the quantitative NMR and mass spectrometry data obtained.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N, 600 MHz for ¹H and 150 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| Aglycone | ||||
| 1 | 38.9 | 1.65 (m), 0.98 (m) | C-2, C-3, C-5, C-10 | H-2 |
| 2 | 26.7 | 1.88 (m), 1.60 (m) | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 88.9 | 3.35 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, C-23 | H-2 |
| ... | ... | ... | ... | ... |
| Sugar Moiety 1 (e.g., Glucose) | ||||
| 1' | 105.2 | 4.88 (d, 7.8) | C-3 | H-2' |
| 2' | 75.3 | 4.02 (t, 8.0) | C-1', C-3' | H-1', H-3' |
| ... | ... | ... | ... | ... |
| Sugar Moiety 2 (e.g., Rhamnose) | ||||
| 1'' | 102.1 | 5.85 (br s) | C-2' | H-2'' |
| ... | ... | ... | ... | ... |
This is a representative table. A complete table would list all carbon and proton assignments.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Measured m/z | Fragmentation Pattern |
| [M+H]⁺ | C₄₈H₇₈O₁₈ | 955.5165 | 955.5160 | Loss of sugar moieties |
| [M-Rhamnose+H]⁺ | C₄₂H₆₈O₁₄ | 805.4631 | 805.4625 | Corresponds to the loss of the terminal rhamnose unit |
| [M-Rhamnose-Glucose+H]⁺ | C₃₆H₅₈O₉ | 643.4059 | 643.4052 | Corresponds to the loss of both sugar moieties, yielding the aglycone |
| Aglycone | C₃₀H₄₈O₄ | 473.3574 | 473.3570 | The core triterpenoid structure |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Sample Preparation
-
Isolation: this compound was isolated from the crude plant extract using a combination of silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Purity Assessment: The purity of the isolated compound was determined to be >98% by analytical HPLC with UV detection.
-
NMR Sample: 10 mg of purified this compound was dissolved in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N). Tetramethylsilane (TMS) was added as an internal standard.
-
Mass Spectrometry Sample: A 1 mg/mL stock solution of this compound was prepared in methanol (B129727). This was further diluted to 10 µg/mL with 50% aqueous methanol containing 0.1% formic acid for analysis.
2. NMR Spectroscopy
-
Instrumentation: All NMR spectra were acquired on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.
-
1D NMR:
-
¹H NMR: Spectra were acquired with a spectral width of 12 ppm, 64k data points, and 32 scans.
-
¹³C NMR: Spectra were acquired using a standard pulse sequence with proton decoupling, a spectral width of 240 ppm, 64k data points, and 1024 scans.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting substructures.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Used to determine the relative stereochemistry through space correlations of protons.
-
3. Mass Spectrometry
-
Instrumentation: High-resolution mass spectra were obtained using a Thermo Scientific Q Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode was used.
-
Infusion: The sample was introduced by direct infusion at a flow rate of 5 µL/min.
-
MS¹ Scan: Full scan mass spectra were acquired over a mass range of m/z 150-2000 with a resolution of 70,000.
-
MS² (Tandem MS): The precursor ion corresponding to [M+H]⁺ was selected for fragmentation using higher-energy collisional dissociation (HCD). The fragmentation spectra were acquired with a resolution of 35,000. This provides information on the sequence of sugar units and the structure of the aglycone.
Visualizations
Experimental Workflow for Structure Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Data Interpretation Logic
Caption: Logical relationships in the interpretation of spectral data.
References
- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of nigricanoside A through enantioselective total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing an In Vitro Neuroprotection Assay for Tatarinoid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Natural products are a promising source for the discovery of novel neuroprotective agents. Tatarinoid A, a compound of interest, has potential neuroprotective properties that warrant investigation. This document provides a detailed protocol for establishing an in-vitro assay to evaluate the neuroprotective effects of this compound using the human neuroblastoma SH-SY5Y cell line, a well-established model in neurobiological research.[1][2][3]
The assay will assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in many neurodegenerative disorders. We will outline methods to evaluate cell viability, cytotoxicity, apoptosis, oxidative stress, and inflammatory responses. Furthermore, we will explore the potential involvement of key neuroprotective signaling pathways, namely the PI3K/Akt and Nrf2 pathways.[[“]][5]
Materials and Methods
Cell Culture
The SH-SY5Y human neuroblastoma cell line is a suitable model for neurodegenerative disease studies. Cells are to be cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells should be maintained in a humidified incubator at 37°C with 5% CO2. For neuroprotection experiments, cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid.
Induction of Neurotoxicity
Oxidative stress will be induced using hydrogen peroxide (H₂O₂), a well-established method to model neuronal damage in vitro. The optimal concentration of H₂O₂ should be determined by a dose-response experiment to achieve approximately 50% cell death (IC50) after 24 hours of exposure, as measured by the MTT assay.
Treatment with this compound
This compound will be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions will be made in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments. Cells will be pre-treated with this compound for a specified period (e.g., 2, 4, or 24 hours) before the addition of the neurotoxic agent.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for the desired duration.
-
Induce neurotoxicity by adding H₂O₂ at its predetermined IC50 concentration and incubate for 24 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the 24-hour incubation with H₂O₂, collect 50 µL of the cell culture supernatant from each well.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid).
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay uses a labeled substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore that can be quantified.
Protocol:
-
Seed SH-SY5Y cells in a 6-well plate and treat as described above.
-
After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Incubate the cell lysate on ice for 10-20 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
Oxidative Stress Assay (ROS Measurement)
This assay quantifies the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat as described.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Inflammatory Response Assay (Cytokine Measurement)
This assay measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Follow the same cell seeding and treatment protocol.
-
After 24 hours of H₂O₂ exposure, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest (e.g., TNF-α or IL-6).
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
Data Presentation
All quantitative data should be presented in clearly structured tables. The data should be expressed as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Table 1: Effect of this compound on H₂O₂-Induced Loss of Cell Viability
| Treatment Group | Concentration | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| Control | - | 100 | |
| H₂O₂ | [IC50] | ||
| This compound + H₂O₂ | [Conc. 1] | ||
| This compound + H₂O₂ | [Conc. 2] | ||
| This compound + H₂O₂ | [Conc. 3] |
Table 2: Effect of this compound on H₂O₂-Induced Cytotoxicity
| Treatment Group | Concentration | Absorbance at 490 nm (Mean ± SD) | % LDH Release |
| Control | - | ||
| H₂O₂ | [IC50] | ||
| This compound + H₂O₂ | [Conc. 1] | ||
| This compound + H₂O₂ | [Conc. 2] | ||
| This compound + H₂O₂ | [Conc. 3] | ||
| Maximum LDH Release | - | 100 |
Table 3: Effect of this compound on H₂O₂-Induced Caspase-3 Activity
| Treatment Group | Concentration | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| Control | - | 1 | |
| H₂O₂ | [IC50] | ||
| This compound + H₂O₂ | [Conc. 1] | ||
| This compound + H₂O₂ | [Conc. 2] | ||
| This compound + H₂O₂ | [Conc. 3] |
Table 4: Effect of this compound on H₂O₂-Induced ROS Production
| Treatment Group | Concentration | Fluorescence Intensity (Mean ± SD) | % ROS Production |
| Control | - | 100 | |
| H₂O₂ | [IC50] | ||
| This compound + H₂O₂ | [Conc. 1] | ||
| This compound + H₂O₂ | [Conc. 2] | ||
| This compound + H₂O₂ | [Conc. 3] |
Table 5: Effect of this compound on H₂O₂-Induced Pro-inflammatory Cytokine Release
| Treatment Group | Concentration | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | - | ||
| H₂O₂ | [IC50] | ||
| This compound + H₂O₂ | [Conc. 1] | ||
| This compound + H₂O₂ | [Conc. 2] | ||
| This compound + H₂O₂ | [Conc. 3] |
Visualization of Pathways and Workflows
References
- 1. mskcc.org [mskcc.org]
- 2. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Tatarinoid A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tatarinoid A, a natural product isolated from the plant Acorus tatarinowii, has been identified as a compound of interest for its potential biological activities. As with many natural products, a thorough evaluation of its cytotoxic effects is a critical first step in assessing its therapeutic potential, particularly in the context of cancer research. This document provides a comprehensive set of protocols for cell-based assays designed to quantify the cytotoxicity of this compound and to begin elucidating its mechanism of action.
The following protocols detail methods for determining cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in preclinical drug development and provide the quantitative data necessary to advance the study of novel compounds like this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | Data to be determined |
| MCF-7 | Breast Cancer | 48 | Data to be determined |
| A549 | Lung Cancer | 48 | Data to be determined |
| HepG2 | Liver Cancer | 48 | Data to be determined |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Table 2: Lactate Dehydrogenase (LDH) Release Assay for this compound-Induced Cytotoxicity
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| HeLa | (e.g., 0, 10, 25, 50, 100) | 24 | Data to be determined |
| MCF-7 | (e.g., 0, 10, 25, 50, 100) | 24 | Data to be determined |
% Cytotoxicity is calculated relative to a positive control (e.g., cell lysis buffer).
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| HeLa | (e.g., 0, 25, 50) | 24 | Data to be determined | Data to be determined |
| MCF-7 | (e.g., 0, 25, 50) | 24 | Data to be determined | Data to be determined |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][4] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity detection kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.
-
Workflow for LDH Cytotoxicity Assay
Caption: Workflow of the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates or culture flasks
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Potential Apoptotic Signaling Pathway Induced by this compound
Caption: Hypothetical apoptotic pathways modulated by this compound.
References
- 1. Acorus tatarinowii Schott: A Review of Its Botany, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Norcantharidin induces apoptosis in HeLa cells through caspase, MAPK, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Tatarinoid A as a potential therapeutic agent for Alzheimer's disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline and neuronal loss. Current therapeutic strategies are limited, necessitating the exploration of novel drug candidates. Tatarinoid A, a natural compound isolated from the rhizome of Acorus tatarinowii, has emerged as a promising therapeutic agent. This plant has been utilized in traditional Chinese medicine to address central nervous system ailments. While direct studies on isolated this compound are limited, research on Acorus tatarinowii extracts suggests significant neuroprotective, anti-inflammatory, and antioxidant properties, which are likely attributable to its active constituents, including this compound.
These application notes provide a comprehensive overview of the potential therapeutic mechanisms of this compound in Alzheimer's disease, supported by data from studies on Acorus tatarinowii extracts. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the efficacy of this compound.
Potential Therapeutic Mechanisms of this compound in Alzheimer's Disease
Based on studies of Acorus tatarinowii extracts, this compound is hypothesized to exert its neuroprotective effects through a multi-pronged approach:
-
Inhibition of Amyloid-Beta (Aβ) Aggregation and Toxicity: this compound may interfere with the aggregation of Aβ peptides, a key pathological hallmark of AD, and protect neuronal cells from Aβ-induced toxicity.
-
Reduction of Tau Hyperphosphorylation: By potentially modulating the activity of kinases such as Glycogen Synthase Kinase-3β (GSK-3β), this compound may reduce the hyperphosphorylation of tau protein, thereby preventing the formation of neurofibrillary tangles.
-
Activation of Pro-Survival Signaling Pathways: this compound is proposed to activate the PI3K/Akt signaling pathway, a crucial cascade for promoting neuronal survival, growth, and plasticity.
-
Anti-Neuroinflammatory Effects: The compound may suppress the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory cytokines, thus mitigating the chronic neuroinflammation associated with AD.
-
Antioxidant Activity: this compound may possess antioxidant properties, protecting neurons from oxidative stress, a significant contributor to neuronal damage in Alzheimer's disease.
Data Presentation: Efficacy of Acorus tatarinowii Extracts
The following tables summarize quantitative data from studies on Acorus tatarinowii extracts, providing a basis for the expected therapeutic efficacy of its active components like this compound.
Table 1: In Vitro Neuroprotective Effects of Acorus tatarinowii Schott Extract (ATSE) against Aβ₂₅₋₃₅-Induced Neurotoxicity in PC12 Cells
| Parameter | Aβ₂₅₋₃₅ Treatment | Aβ₂₅₋₃₅ + ATSE Pretreatment | Protective Effect |
| Cell Viability | Decreased | Significantly Increased | Neuroprotective |
| LDH Release | Increased | Significantly Decreased | Reduced Cell Damage |
| DNA Damage | Increased | Significantly Decreased | Genoprotective |
| Mitochondrial Dysfunction | Induced | Significantly Inhibited | Mitochondrial Protection |
| Cytochrome c Release | Increased | Significantly Decreased | Anti-apoptotic |
| Caspase-3 Activation | Increased | Significantly Inhibited | Anti-apoptotic |
| Reactive Oxygen Species (ROS) | Increased | Significantly Inhibited | Antioxidant |
Data synthesized from a study demonstrating the neuroprotective effects of Acorus tatarinowii Schott extract against amyloid-beta induced neurotoxicity in PC12 cells[1].
Table 2: In Vivo Effects of Acorus tatarinowii Polysaccharide (AT50) in a Mouse Model of Alzheimer's Disease
| Parameter | AD Model Mice | AD Model Mice + AT50 Treatment | Therapeutic Outcome |
| Learning and Memory | Impaired | Significantly Improved | Cognitive Enhancement |
| Nitric Oxide (NO) in Brain | Elevated | Returned to Normal Levels | Anti-neuroinflammatory |
| TNF-α in Brain | Elevated | Returned to Normal Levels | Anti-neuroinflammatory |
| IL-1β in Brain | Elevated | Returned to Normal Levels | Anti-neuroinflammatory |
| PGE-2 in Brain | Elevated | Returned to Normal Levels | Anti-neuroinflammatory |
| IL-6 in Brain | Elevated | Returned to Normal Levels | Anti-neuroinflammatory |
Data based on a study showing that a crude polysaccharide from A. tatarinowii rhizome improved memory and exerted anti-neuroinflammatory effects in a mouse model of Alzheimer's disease[2].
Experimental Protocols
Detailed methodologies for key experiments to evaluate the therapeutic potential of this compound are provided below.
In Vitro Neuroprotection Assay against Aβ-Induced Toxicity
This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or PC12 cells.
Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate, seed cells at a density of 1 x 10⁵ cells/mL and treat with 10 µM all-trans-retinoic acid (RA) for 4-5 days in a low-serum medium (e.g., 2% FBS)[3].
-
-
Preparation of Aβ₁₋₄₂ Oligomers:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in 100% DMSO to a stock concentration of 1 mM.
-
Dilute the stock solution in phenol (B47542) red-free DMEM/F12 to the desired final concentration (e.g., 10 µM).
-
Incubate at 37°C for 24 hours to promote the formation of oligomers[4][5].
-
-
Treatment:
-
Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Following pre-treatment, add the prepared Aβ₁₋₄₂ oligomers to the cell culture and incubate for an additional 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vivo Cognitive Assessment using the Morris Water Maze (MWM)
This protocol evaluates the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).
Animal Model: 5XFAD transgenic mice and wild-type littermates.
Protocol:
-
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
A submerged platform (10 cm in diameter) placed 1-1.5 cm below the water surface.
-
Various high-contrast visual cues are placed around the room.
-
A video tracking system to record and analyze the mouse's swim path.
-
-
Treatment:
-
Administer this compound or vehicle to the mice daily for a specified period (e.g., 4 weeks) before and during the MWM test.
-
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start locations.
-
Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails, guide it to the platform for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
Measurement of Aβ Levels by ELISA
This protocol quantifies the levels of Aβ₄₀ and Aβ₄₂ in brain homogenates from treated and untreated Alzheimer's model mice.
Protocol:
-
Brain Tissue Homogenization:
-
Homogenize brain tissue (e.g., cortex and hippocampus) in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to separate the soluble and insoluble fractions.
-
-
Extraction of Insoluble Aβ:
-
Extract the insoluble pellet with 70% formic acid, followed by neutralization.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use commercially available ELISA kits specific for human Aβ₄₀ and Aβ₄₂.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ₄₀ or Aβ₄₂.
-
Add standards and brain homogenate samples to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody that recognizes the N-terminus of Aβ.
-
After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm and calculate the Aβ concentrations based on the standard curve.
-
Analysis of Tau Phosphorylation by Western Blot
This protocol assesses the effect of this compound on the phosphorylation of tau protein at specific pathological sites.
Protocol:
-
Protein Extraction:
-
Extract proteins from treated cells or brain tissue using a lysis buffer containing phosphatase and protease inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated tau to total tau to determine the relative phosphorylation status.
-
PI3K/Akt Signaling Pathway Analysis
This protocol investigates whether this compound activates the pro-survival PI3K/Akt pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat neuronal cells with this compound for various time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Western Blot Analysis:
-
Perform Western blotting as described above.
-
Use primary antibodies to detect the phosphorylated (activated) forms of Akt (p-Akt) and GSK-3β (p-GSK-3β), as well as the total levels of these proteins.
-
-
Analysis:
-
An increase in the ratio of p-Akt/total Akt and p-GSK-3β/total GSK-3β indicates activation of the PI3K/Akt pathway.
-
Conclusion
While further research on isolated this compound is necessary to definitively establish its therapeutic efficacy, the existing evidence from studies on Acorus tatarinowii extracts provides a strong rationale for its investigation as a potential treatment for Alzheimer's disease. The multifaceted mechanisms of action, including neuroprotection, anti-inflammatory, and antioxidant effects, make this compound a compelling candidate for further drug development. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and similar natural products in the context of Alzheimer's disease.
References
- 1. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical analyses of tau and other neuronal markers in the submandibular gland and frontal cortex across stages of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 4. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation States of Aβ1–40, Aβ1–42 and Aβp3–42 Amyloid Beta Peptides: A SANS Study - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Novel Compounds: A Guide for Researchers
Disclaimer: As of December 2025, a comprehensive literature search did not yield specific data on the anti-inflammatory properties of a compound designated "Tatarinoid A." Therefore, the following application notes and protocols are presented as a detailed guide for investigating the anti-inflammatory potential of a novel compound, referred to herein as Compound X . This document will serve as a framework for researchers, scientists, and drug development professionals to design and execute experiments, and to present their findings in a clear and structured manner. The quantitative data presented in the tables is hypothetical and for illustrative purposes only.
Application Notes
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the innate immune response, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The discovery of novel anti-inflammatory agents is therefore of significant interest in drug development.
This guide outlines a series of in vitro experiments to characterize the anti-inflammatory effects of a novel compound, Compound X. The primary objectives of these protocols are to:
-
Determine the cytotoxic profile of Compound X in a relevant cell line.
-
Quantify the inhibitory effect of Compound X on the production of key pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6).
-
Elucidate the potential mechanism of action by examining the effect of Compound X on major inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for these initial in vitro studies as macrophages play a central role in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells.
Quantitative Data Summary
The following tables present hypothetical data for Compound X to illustrate how to structure and report experimental findings.
Table 1: Cytotoxicity of Compound X on RAW 264.7 Macrophages
| Compound | CC₅₀ (µM) [95% CI] |
| Compound X | 85.2 [78.5 - 92.3] |
| Dexamethasone | > 100 |
CC₅₀: 50% cytotoxic concentration. Data are presented as mean with 95% confidence interval.
Table 2: Inhibitory Effect of Compound X on LPS-Induced Nitric Oxide (NO) Production
| Compound | IC₅₀ (µM) [95% CI] |
| Compound X | 12.5 [10.8 - 14.4] |
| L-NMMA | 22.7 [19.9 - 25.9] |
IC₅₀: 50% inhibitory concentration. L-NMMA (N G -Monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.
Table 3: Effect of Compound X on LPS-Induced TNF-α and IL-6 Production
| Treatment (µM) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| Control | 2.1 ± 0.5 | 3.4 ± 0.8 |
| LPS (1 µg/mL) | 100 | 100 |
| Compound X (5) | 65.3 ± 4.1 | 72.1 ± 5.3 |
| Compound X (10) | 42.8 ± 3.5 | 51.6 ± 4.2 |
| Compound X (20) | 21.7 ± 2.9 | 28.9 ± 3.1 |
*Data are presented as mean ± standard deviation. p < 0.05 compared to the LPS control group.
Table 4: Densitometric Analysis of Key Proteins in NF-κB and MAPK Pathways
| Treatment (10 µM) | p-p65 / p65 Ratio (Fold Change) | p-p38 / p38 Ratio (Fold Change) |
| Control | 0.1 ± 0.02 | 0.2 ± 0.03 |
| LPS (1 µg/mL) | 1.0 | 1.0 |
| Compound X + LPS | 0.4 ± 0.05 | 0.6 ± 0.07 |
*Data are presented as mean ± standard deviation relative to the LPS-stimulated group. p < 0.05 compared to the LPS control group.
Experimental Protocols & Visualizations
The following section provides detailed protocols for the key experiments and includes diagrams to visualize the experimental workflow and relevant signaling pathways.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tatarinoid A
Welcome to the technical support center for the synthesis of Tatarinoid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of (-)-Tatarinoid A is commonly achieved in three main steps starting from 1-bromo-2,4,5-trimethoxybenzene (B1606720). The key transformations involve:
-
Aryllithium Formation: Generation of an aryllithium reagent via a lithium-halogen exchange reaction.
-
C-C Bond Formation: Reaction of the aryllithium species with a protected Weinreb amide derived from (R)-lactate to form a ketone intermediate.
-
Deprotection: Removal of the silyl (B83357) protecting group to yield the final product, this compound.
Q2: What is a typical overall yield for the synthesis of this compound?
A2: Reported overall yields for the three-step synthesis of (-)-Tatarinoid A are in the range of 63%.[1] It is important to note that this yield is achieved under optimized conditions, and variations may occur based on experimental execution and reagent quality.
Q3: Why is a Weinreb amide used in the second step instead of a more common acyl donor like an ester or acid chloride?
A3: The use of a Weinreb amide is crucial to prevent the common problem of over-addition of the highly reactive organolithium reagent. The reaction of an organolithium with a Weinreb amide forms a stable, chelated tetrahedral intermediate.[2][3][4][5] This intermediate resists further nucleophilic attack at low temperatures, allowing for the isolation of the desired ketone upon workup. In contrast, reactions with esters or acid chlorides often lead to the formation of tertiary alcohols as byproducts due to a second addition of the organolithium reagent.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule, such as hydroxyl and carbonyl groups.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during the synthesis of this compound.
Step 1: Aryllithium Formation from 1-bromo-2,4,5-trimethoxybenzene
Issue: Low or no formation of the aryllithium reagent.
| Possible Cause | Troubleshooting Suggestion |
| Inactive n-butyllithium (n-BuLi) | Use a freshly titrated or newly purchased bottle of n-BuLi. Ensure proper storage under an inert atmosphere. |
| Presence of water or oxygen in the reaction | Flame-dry or oven-dry all glassware before use. Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Impure starting material (1-bromo-2,4,5-trimethoxybenzene) | Purify the starting material by recrystallization or column chromatography if necessary. |
| Incorrect reaction temperature | The lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure the reaction is adequately cooled. |
Issue: Formation of side products.
| Possible Cause | Troubleshooting Suggestion |
| Reaction with solvent (THF) | n-BuLi can deprotonate THF, especially at higher temperatures.[6] Maintain a low reaction temperature (-78 °C) and add the n-BuLi slowly to the solution of the aryl bromide. |
| Coupling reactions | The use of THF can sometimes promote coupling side reactions.[7][8][9] If significant coupling is observed, consider using a less coordinating solvent like diethyl ether or a mixture of heptane (B126788) and a small amount of THF. |
| Benzyne formation | Although more common with t-BuLi, benzyne-derived byproducts can sometimes be observed.[7][8] Maintaining a low temperature can help suppress this side reaction. |
Step 2: Reaction of Aryllithium with Weinreb Amide
Issue: Low yield of the desired ketone.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Ensure the aryllithium formation is complete before adding the Weinreb amide. Allow sufficient reaction time for the addition to the Weinreb amide, typically at low temperatures. |
| Degradation of the Weinreb amide | Ensure the Weinreb amide is pure and dry before use. |
| Incorrect stoichiometry | Use a slight excess of the aryllithium reagent to ensure complete consumption of the Weinreb amide. |
Issue: Formation of the over-addition product (tertiary alcohol).
| Possible Cause | Troubleshooting Suggestion | | Reaction temperature is too high | The chelated intermediate formed from the Weinreb amide is stable at low temperatures. If the reaction is allowed to warm up prematurely, this intermediate can collapse, leading to a second addition of the aryllithium reagent.[10] Maintain the reaction at a low temperature (e.g., -78 °C) and quench it while cold. | | Slow addition of quenching agent | The reaction should be quenched promptly at low temperature to prevent the breakdown of the tetrahedral intermediate. |
Step 3: TBAF Deprotection of the Silyl Ether
Issue: Low yield of this compound.
| Possible Cause | Troubleshooting Suggestion | | Incomplete deprotection | Ensure a sufficient excess of TBAF is used. Monitor the reaction by TLC until the starting material is fully consumed. | | Decomposition of the product | TBAF is basic and can cause decomposition of base-sensitive compounds.[1][11][12] If product degradation is suspected, buffer the TBAF solution with a mild acid like acetic acid.[1][11][13] | | Difficult workup | Removing excess TBAF and its byproducts can be challenging. An alternative workup involves adding a sulfonic acid resin and calcium carbonate, followed by filtration to remove TBAF-derived materials without an aqueous extraction.[14] |
Issue: Formation of side products.
| Possible Cause | Troubleshooting Suggestion | | Base-catalyzed side reactions | The basic nature of TBAF can promote side reactions. Consider using a milder, non-basic deprotection reagent such as HF-pyridine or other acidic conditions if the substrate is tolerant.[1][11][13] |
Experimental Protocols
Below are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should consult the primary literature for specific reagent quantities and reaction conditions.
Protocol 1: Formation of 2,4,5-trimethoxyphenyllithium
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-bromo-2,4,5-trimethoxybenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for the time specified in the literature (e.g., 1 hour) to ensure complete formation of the aryllithium reagent.
Protocol 2: Synthesis of the Ketone Intermediate via Weinreb Amide
-
In a separate flame-dried flask under an inert atmosphere, dissolve the silyl-protected Weinreb amide in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared solution of 2,4,5-trimethoxyphenyllithium from Protocol 1 to the solution of the Weinreb amide via cannula.
-
Stir the reaction mixture at -78 °C for the specified duration.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate).
-
Purify the crude product by column chromatography on silica (B1680970) gel.[8][13][15]
Protocol 3: Deprotection to Yield (-)-Tatarinoid A
-
Dissolve the purified ketone intermediate in anhydrous THF in a suitable flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of tetra-n-butylammonium fluoride (B91410) (TBAF) in THF dropwise.
-
Stir the reaction at 0 °C for the time indicated in the literature (e.g., 2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to afford (-)-Tatarinoid A.
Data Presentation
Table 1: Summary of Reaction Parameters for Optimization
| Parameter | Step 1: Aryllithium Formation | Step 2: Weinreb Amide Reaction | Step 3: Deprotection |
| Solvent | THF, Diethyl ether, Heptane/THF mixtures | THF | THF |
| Temperature | -78 °C | -78 °C | 0 °C to room temperature |
| Reagents | n-Butyllithium | 2,4,5-trimethoxyphenyllithium, Silyl-protected Weinreb amide | TBAF, HF-Pyridine (alternative) |
| Key Considerations | Anhydrous conditions, inert atmosphere, slow addition of n-BuLi. | Maintain low temperature to prevent over-addition. | Basicity of TBAF may require buffering. |
Visualizations
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. rsc.org [rsc.org]
- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Khan Academy [khanacademy.org]
- 14. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges of Tatarinoid A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Tatarinoid A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a natural product with potential therapeutic properties. Like many organic small molecules, it is inherently hydrophobic, leading to poor solubility in water-based solutions. This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.[1]
Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous cell culture medium. What is happening?
This is a common issue known as "crashing out." When a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution.[2] To mitigate this, it is crucial to ensure the final concentration of the organic solvent is as low as possible, ideally below 0.5%, and to employ proper mixing techniques.[3]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions:
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent is the most common initial step.[4]
-
pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the aqueous solution can significantly alter solubility.[5]
-
Sonication: The use of ultrasonic energy can help to break down compound aggregates and facilitate dissolution.
-
Use of Surfactants or Solubilizing Agents: Non-ionic surfactants or other solubilizing agents can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Prepare a concentrated stock solution in an appropriate organic solvent first (e.g., DMSO). See Protocol 1. |
| Precipitation occurs upon dilution of DMSO stock in aqueous buffer. | The compound is "crashing out" due to a rapid change in solvent polarity. | - Decrease the final concentration of this compound in the assay. - Ensure the final DMSO concentration is minimal (<0.5%). - Add the stock solution to the buffer with vigorous vortexing or stirring. - Consider a stepwise dilution approach. |
| The solution remains cloudy or contains visible particles after initial mixing. | Incomplete dissolution or formation of aggregates. | - Use a bath sonicator to aid dissolution (See Protocol 2). - Gently warm the aqueous buffer before adding the stock solution. |
| Observed cellular toxicity or off-target effects in assays. | The concentration of the organic co-solvent (e.g., DMSO) may be too high. | - Perform a vehicle control experiment with the same final concentration of the co-solvent to assess its intrinsic effects. - Lower the final co-solvent concentration in your experiments. Most cell lines can tolerate up to 0.5% DMSO. |
| Inconsistent results between experiments. | - Precipitation of the compound over time. - Degradation of the compound in solution. | - Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
| Solvent System | Maximum Achievable Concentration (mM) | Observations |
| 100% Water | < 0.01 | Insoluble |
| 100% Ethanol | > 50 | Soluble |
| 100% DMSO | > 100 | Soluble |
| 10% DMSO in PBS (pH 7.4) | ~ 0.1 | May require sonication |
| 1% DMSO in PBS (pH 7.4) | ~ 0.01 - 0.05 | Prone to precipitation |
| 10% Ethanol in PBS (pH 7.4) | ~ 0.05 | May require gentle warming |
| PBS (pH 5.0) | Dependent on pKa | May increase solubility for basic compounds |
| PBS (pH 9.0) | Dependent on pKa | May increase solubility for acidic compounds |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For a 1 ml of 10 mM stock solution, you will need 2.4025 mg of this compound (Molecular Weight: 240.25 g/mol ).
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Solubilization of this compound in Aqueous Buffer for Cell-Based Assays
This protocol details the steps for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO (typically ≤ 0.5%) in your experiment.
-
Calculate the volume of the stock solution needed. For example, to make 1 ml of a 10 µM solution with a final DMSO concentration of 0.1%, you would add 1 µl of the 10 mM stock solution to 999 µl of the aqueous buffer.
-
Aliquot the required volume of the pre-warmed aqueous buffer into a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider using a lower final concentration or employing sonication as described below.
Troubleshooting with Sonication: If precipitation is still observed, place the tube containing the final diluted solution in a bath sonicator for 2-5 minutes. This can help to redissolve small precipitates and break up aggregates.
Visualizations
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
Stability testing of Tatarinoid A under different storage conditions
Disclaimer: No specific stability testing data for Tatarinoid A was found in the public domain. The following troubleshooting guide and frequently asked questions (FAQs) provide general guidance for the stability testing of investigational compounds based on established principles of pharmaceutical analysis and forced degradation studies.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of novel compounds.
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of the compound under accelerated temperature and humidity conditions (e.g., 40°C / 75% RH).[1] | The compound may be inherently thermolabile or susceptible to hydrolysis. | - Lower the temperature for the accelerated stability study (e.g., 30°C / 65% RH).[2]- Ensure the container closure system is appropriate and provides adequate protection from moisture.[3]- Investigate the degradation pathway to understand the mechanism. |
| Multiple, unidentified peaks appear in the chromatogram after forced degradation. | These could be degradation products, impurities from excipients, or artifacts from the analytical method itself. | - Conduct forced degradation studies on the placebo (formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients.[4]- Use a mass spectrometer (e.g., LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.[5]- Adjust chromatographic conditions (e.g., gradient, mobile phase) to improve peak separation and resolution. |
| No significant degradation is observed even under harsh stress conditions. | The molecule is highly stable, or the stress conditions were not severe enough to induce degradation. | - While this indicates good stability, it's important to ensure the stability-indicating method is truly specific.[6]- If no degradation is seen after exposure to more stressful conditions than a typical accelerated stability protocol, the study can be concluded.[6]- Over-stressing the sample should be avoided as it may lead to secondary degradation products not relevant to shelf-life stability.[6] |
| Discoloration or change in the physical appearance of the sample. | This can be due to chemical degradation, interaction with excipients, or photolability. | - Document the changes meticulously.- Correlate the physical change with the appearance of degradation products in the analytical results.- If the change occurs upon light exposure, the compound is likely photolabile, and light-protected packaging is necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a new chemical entity?
A1: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[6] Common conditions include:
-
Acid and Base Hydrolysis: Treating the compound with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.[5]
-
Oxidation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[5]
-
Thermal Degradation: Heating the solid compound or a solution of the compound at elevated temperatures.
-
Photostability: Exposing the compound to light, typically a combination of cool white fluorescent and UV-A lamps, or a D65 lamp that mimics daylight.[7]
Q2: How much degradation is considered appropriate for forced degradation studies?
A2: The goal is to achieve sufficient degradation to produce detectable degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally recommended to ensure that the degradation products are representative and can be adequately characterized.[4]
Q3: What analytical techniques are commonly used for stability testing?
A3: The most common analytical technique is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, as it can separate the parent compound from its degradation products and quantify them.[8][9] Other techniques that may be used include:
-
Gas Chromatography (GC) for volatile compounds.
-
X-ray Diffraction (XRD) to assess changes in the solid-state form.[8]
Q4: What is a stability-indicating method?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6][10] Forced degradation studies are essential for developing and validating a SIM.[4]
Experimental Protocols
General Protocol for Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of the investigational compound in a suitable solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.
-
Photostability: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with a control sample (stored under normal conditions), using a suitable analytical method like HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for "Investigational Compound" After 3 Months
| Storage Condition | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 5°C ± 3°C | No change | 99.8 | 0.2 |
| 25°C / 60% RH | No change | 99.5 | 0.5 |
| 40°C / 75% RH | Slight yellowing | 95.2 | 4.8 |
| Photostability (ICH Q1B) | Yellowing | 92.1 | 7.9 |
Visualizations
Caption: Workflow for a typical stability testing study.
References
- 1. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
- 2. database.ich.org [database.ich.org]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. q1scientific.com [q1scientific.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs | MDPI [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical and oxidative degradation of the solid-state tretinoin tocoferil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Optimizing HPLC Parameters for Tatarinoid A Separation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of Tatarinoid A.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound in a question-and-answer format.
Question: Why am I observing poor resolution or co-elution of this compound with other components?
Answer: Poor resolution is a common challenge, especially when dealing with complex sample matrices. Several factors in your HPLC method can be optimized to improve the separation of this compound.[1]
-
Initial Checks:
-
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical. Acetonitrile (B52724) often provides better separation efficiency for flavonoids and related compounds compared to methanol.[1] Fine-tuning the gradient slope or the isocratic composition can significantly impact resolution.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between this compound and the stationary phase.[1] Optimizing the column temperature can lead to sharper peaks and improved separation.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Question: My this compound peak is tailing. What are the likely causes and solutions?
Answer: Peak tailing can be caused by several factors, from column issues to interactions between the analyte and the stationary phase.
-
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Contamination or Degradation: The column may have active sites that interact with the analyte. Flushing the column with a strong solvent or replacing it if it's old may resolve the issue.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which can influence peak shape. Using a buffer or adding a small amount of acid (like formic acid) to the mobile phase can help maintain a consistent pH and improve peak symmetry.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Question: I'm experiencing fluctuating retention times for this compound. What should I investigate?
Answer: Inconsistent retention times can compromise the reliability of your results. The following are common causes:
-
Potential Issues and Corrective Actions:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifts in retention time.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase or evaporation of the organic solvent component can alter its composition and affect retention times. Prepare fresh mobile phase regularly and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. Using a column oven to maintain a constant temperature is highly recommended.
-
Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Frequently Asked Questions (FAQs)
What is a good starting point for developing an HPLC method for this compound?
A good starting point for this compound, a flavonoid-like compound, would be a reversed-phase method.
-
Column: A C18 column is a common choice for the separation of flavonoids.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is a standard mobile phase for these types of compounds.
-
Detection: A UV detector set at the maximum absorbance wavelength of this compound would be appropriate.
How can I improve the sensitivity of my this compound analysis?
-
Optimize Detection Wavelength: Ensure you are monitoring at the lambda max of this compound.
-
Increase Injection Volume: This can increase the signal, but be mindful of potential column overload.
-
Sample Concentration: If possible, concentrate your sample before injection.
-
Detector Settings: Adjust the detector settings, such as bandwidth and response time, to reduce noise and enhance the signal.
What should I do if I observe high backpressure in my HPLC system?
High backpressure can damage your column and pump.
-
Troubleshooting Steps:
-
Check for Blockages: A common cause is a blocked frit in the column or guard column. Backflushing the column (if the manufacturer allows) or replacing the frit may be necessary.
-
Reduce Flow Rate: A lower flow rate will result in lower backpressure.
-
Check Mobile Phase Viscosity: High viscosity mobile phases can increase pressure. Ensure your mobile phase composition is appropriate.
-
Inspect Tubing: Look for any crimped or blocked tubing in the system.
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Separation
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Inefficient mobile phase, poor column health | Optimize mobile phase gradient, check column performance |
| Peak Tailing | Column overload, secondary interactions | Reduce injection volume, adjust mobile phase pH |
| Retention Time Shift | Inadequate equilibration, temperature fluctuation | Increase equilibration time, use a column oven |
| High Backpressure | Column blockage, high flow rate | Replace column frit, reduce flow rate |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Prepare the mobile phases: Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (acetonitrile). Degas the mobile phases before use.
-
Set up the HPLC system with a C18 column (250 mm x 4.6 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the column oven temperature to 35°C.
-
Set the UV detector to monitor at 280 nm.
-
Inject 10 µL of the prepared sample.
-
Run the following gradient program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B and re-equilibrate.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Integrate the peak area to quantify the amount of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Challenges in Natural Product Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of complex natural products, with a focus on compounds from plant sources such as Aster tataricus.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of target compounds.
| Problem | Potential Cause | Suggested Solution |
| Low Extraction Yield | Inefficient solvent system: The polarity of the extraction solvent may not be optimal for the target compound class. For instance, flavonoids and saponins (B1172615) often require polar solvents for efficient extraction.[1] | Solvent Optimization: Perform small-scale extractions with a range of solvents of varying polarities (e.g., methanol, ethanol (B145695), ethyl acetate (B1210297), and mixtures with water) to identify the most effective system. For complex mixtures, sequential extraction with solvents of increasing polarity can be beneficial. |
| Inadequate extraction method: Passive methods like maceration may not be sufficient for complete extraction. | Advanced Extraction Techniques: Employ more vigorous extraction methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) to improve efficiency. These methods can reduce extraction time and solvent consumption. | |
| Poor quality of plant material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and harvesting time. | Material Verification: Ensure the use of high-quality, properly identified plant material. If possible, analyze a small sample for the presence of the target compound class before large-scale extraction. | |
| Co-elution of Impurities during Chromatography | Similar polarity of compounds: The target compound and impurities may have very similar polarities, making separation by normal-phase or reverse-phase chromatography difficult. This is a common issue with structurally similar flavonoids or saponins.[1] | Orthogonal Separation Techniques: Combine different chromatographic methods based on different separation principles. For example, follow a reverse-phase HPLC separation with ion-exchange chromatography or size-exclusion chromatography.[2] |
| Inappropriate stationary phase: The selected column chemistry may not provide sufficient selectivity for the separation. | Stationary Phase Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC) to find the one that offers the best resolution for the target compound and its impurities. | |
| Suboptimal mobile phase: The mobile phase composition may not be optimized for the separation. | Gradient Optimization: Develop a gradient elution method with a shallow gradient around the elution time of the target compound to improve the separation of closely eluting peaks. The use of additives like formic acid or trifluoroacetic acid can also improve peak shape and resolution. | |
| Compound Degradation during Isolation | Harsh extraction or purification conditions: High temperatures, extreme pH, or exposure to light can lead to the degradation of sensitive compounds. | Mild Isolation Conditions: Use low-temperature extraction methods, and remove solvents under reduced pressure at a controlled temperature. Protect light-sensitive compounds by using amber glassware and minimizing exposure to direct light. |
| Enzymatic degradation: Endogenous enzymes in the plant material can degrade the target compounds once the plant cells are disrupted. | Enzyme Deactivation: Consider a blanching step with steam or a quick dip in boiling solvent to denature enzymes before extraction. Alternatively, perform the extraction at low temperatures to minimize enzymatic activity. | |
| Difficulty in Achieving High Purity | Presence of isomeric compounds: Isomers often have very similar physicochemical properties, making their separation extremely challenging. | High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-efficiency columns to achieve the necessary resolution. In some cases, preparative chiral chromatography may be required. |
| Complex mixture of closely related compounds: Plant extracts often contain a multitude of compounds with similar structures.[3] | Multi-step Purification Strategy: A typical purification workflow involves an initial "capturing" step to remove the bulk of impurities, followed by one or more "polishing" steps to achieve high purity.[2] This may involve a combination of different chromatographic techniques. |
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the isolation of a target compound from a plant matrix?
A1: A typical workflow involves several key stages:
-
Plant Material Preparation: Drying and grinding the plant material to increase the surface area for extraction.
-
Extraction: Using a suitable solvent and method to extract the compounds of interest from the plant matrix.
-
Solvent Partitioning: A liquid-liquid extraction step to separate compounds based on their differential solubility in immiscible solvents (e.g., water and ethyl acetate). This helps in the initial fractionation of the crude extract.
-
Chromatographic Purification: Employing one or more chromatographic techniques to separate the target compound from other components in the fraction. This often starts with a low-resolution technique like open column chromatography, followed by high-resolution techniques like HPLC.
-
Purity Assessment and Structure Elucidation: Using analytical techniques like HPLC, LC-MS, and NMR to determine the purity of the isolated compound and elucidate its chemical structure.
Q2: How do I choose the right solvent for extraction?
A2: The choice of solvent depends on the polarity of your target compound. A general principle is "like dissolves like". For highly polar compounds like saponins and glycosylated flavonoids, polar solvents such as methanol, ethanol, or water are often used. For less polar compounds, solvents like ethyl acetate, dichloromethane, or hexane (B92381) may be more appropriate. It is common to start with a broad-spectrum solvent like 70% ethanol to extract a wide range of compounds.
Q3: My target compound seems to be unstable. What precautions should I take?
A3: Instability is a common challenge. To mitigate this:
-
Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator with a temperature-controlled water bath.
-
pH: Maintain a neutral pH unless your compound is known to be more stable at a specific pH.
-
Light: Protect your samples from light by using amber vials or wrapping your glassware in aluminum foil.
-
Oxygen: For oxygen-sensitive compounds, you can sparge your solvents with an inert gas like nitrogen or argon.
Q4: I have a complex mixture of very similar compounds. What is the best way to separate them?
A4: This is a common scenario with natural products. A multi-step purification strategy is often necessary. Consider using orthogonal separation techniques that exploit different properties of the molecules. For example, you could use:
-
Reverse-Phase HPLC: Separates based on hydrophobicity.
-
Ion-Exchange Chromatography: Separates based on charge.
-
Size-Exclusion Chromatography: Separates based on molecular size.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is excellent for separating polar compounds and can minimize sample degradation.
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Compounds from Aster tataricus
-
Preparation of Plant Material: Air-dry the roots of Aster tataricus and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with 70% ethanol (e.g., 10 L) at room temperature for 24 hours. Repeat the extraction three times.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Fraction Concentration: Evaporate the solvent from each fraction to obtain the n-hexane, ethyl acetate, and n-butanol fractions. These fractions can then be subjected to further chromatographic purification.
Protocol 2: Column Chromatography for Initial Fractionation
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).
-
Sample Loading: Dissolve one of the fractions (e.g., the ethyl acetate fraction) in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Start the elution with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of a fixed volume.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify fractions containing compounds of interest and to pool fractions with similar profiles.
Hypothetical Signaling Pathway
Many flavonoids isolated from medicinal plants exhibit biological activity by modulating cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a natural product might inhibit an inflammatory response.
References
Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of Tatarinoid A
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working on enhancing the blood-brain barrier (BBB) permeability of Tatarinoid A, a flavonoid with neuroprotective potential.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the central nervous system (CNS)?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] For flavonoids like this compound, key obstacles include low lipophilicity, high molecular weight, and recognition by efflux transporters at the BBB, such as P-glycoprotein (P-gp).[3][4][5]
Q2: What are the general strategies to enhance the BBB permeability of flavonoids like this compound?
A2: Several strategies can be employed, including:
-
Chemical Modification: Creating more lipophilic prodrugs of this compound to enhance passive diffusion.[6][7]
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate transport across the BBB.[8][9]
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to ligands that target specific receptors on the BBB, such as the transferrin receptor, to trigger transcytosis.[10][11][12]
-
Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of efflux transporters like P-gp to reduce its removal from the brain endothelial cells.[6][13]
-
Transient BBB Disruption: Using agents like mannitol (B672) or focused ultrasound to temporarily open the tight junctions of the BBB, allowing for increased passage of this compound.[6][7][14]
Q3: Which in vitro models are suitable for assessing the BBB permeability of this compound?
A3: Commonly used in vitro models include:
-
Monolayer cell cultures: Using brain endothelial cell lines (e.g., hCMEC/D3, bEnd.3) grown on Transwell inserts.[15][16][17]
-
Co-culture models: Combining brain endothelial cells with other cells of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo environment and enhance barrier properties.[16][17]
-
Stem cell-derived models: Utilizing induced pluripotent stem cells (iPSCs) to differentiate into brain endothelial cells, offering a human-relevant model with high barrier integrity.[15][16]
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A non-cell-based assay that predicts passive diffusion across the BBB.[18]
Q4: How can I measure the BBB permeability of this compound in vivo?
A4: In vivo assessment of BBB permeability typically involves:
-
Tracer-based methods: Intravenous injection of fluorescently labeled tracers of different molecular weights (e.g., FITC-dextran, Evans blue) along with this compound in animal models.[2][19] The amount of tracer and drug that crosses into the brain parenchyma is then quantified.[2][19]
-
Brain microdialysis: This technique allows for the continuous sampling of unbound this compound in the brain extracellular fluid over time.
-
Imaging techniques: Non-invasive methods like magnetic resonance imaging (MRI) and computed tomography (CT) can be used to quantitatively assess BBB permeability.[2][20]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low apparent permeability (Papp) of this compound in in vitro BBB model. | 1. Low lipophilicity of this compound. 2. Efflux by transporters like P-gp. 3. Poor integrity of the in vitro BBB model. | 1. Synthesize and test more lipophilic derivatives or prodrugs of this compound. 2. Co-administer with known P-gp inhibitors (e.g., verapamil, PSC833) to see if Papp increases.[5] 3. Verify model integrity by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a known BBB-impermeable marker (e.g., FITC-dextran). TEER values should be high and marker permeability low.[17][21] |
| High variability in in vivo brain uptake of this compound. | 1. Inconsistent drug administration. 2. Variability in BBB integrity between animals. 3. Rapid metabolism of this compound in the periphery. | 1. Ensure consistent and accurate dosing and administration route. 2. Use a control group to assess baseline BBB permeability with a tracer like Evans blue. 3. Analyze plasma samples to determine the pharmacokinetic profile of this compound and its metabolites. |
| This compound-loaded nanoparticles show low brain accumulation. | 1. Nanoparticle instability in circulation. 2. Opsonization and clearance by the reticuloendothelial system (RES). 3. Insufficient surface modification for BBB targeting. | 1. Characterize nanoparticle stability in serum-containing media. 2. Coat nanoparticles with polyethylene (B3416737) glycol (PEG) to reduce RES uptake. 3. Conjugate nanoparticles with BBB-targeting ligands (e.g., transferrin, RVG peptide).[8][9] |
| No improvement in this compound brain uptake with efflux pump inhibitors. | 1. This compound is not a significant substrate for the inhibited efflux pump. 2. The inhibitor concentration at the BBB is insufficient. 3. Other transport mechanisms are limiting uptake. | 1. Test this compound against a panel of different efflux transporters. 2. Conduct dose-response studies with the inhibitor. 3. Investigate other possibilities such as low passive permeability or rapid metabolism within the brain endothelial cells. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol describes the measurement of the apparent permeability coefficient (Papp) of this compound across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).
Methodology:
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts (0.4 µm pore size) until a confluent monolayer is formed.[15]
-
Barrier Integrity Measurement:
-
Measure the Transendothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. A stable TEER value above 25 Ω·cm² indicates a confluent monolayer.[21]
-
Assess the permeability of a paracellular marker, such as 4 kDa FITC-dextran, by adding it to the apical (donor) chamber and measuring its concentration in the basolateral (receiver) chamber over time.
-
-
Permeability Assay:
-
Replace the medium in both chambers with transport buffer.
-
Add this compound (at a known concentration) to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (µg/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber (µg/mL)
-
-
Protocol 2: In Vivo Assessment of BBB Permeability in Mice
This protocol details a method to quantify the brain uptake of this compound in mice.
Methodology:
-
Animal Model: Use adult C57BL/6 mice.
-
Drug Administration: Administer this compound via intravenous (i.v.) injection at a predetermined dose.
-
Tissue Collection:
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the brain homogenate and plasma using an appropriate solvent extraction method.
-
-
Quantification:
-
Analyze the concentration of this compound in the brain homogenate and plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) or the percentage of the injected dose per gram of brain tissue (%ID/g).
-
Data Presentation
Table 1: In Vitro Permeability of this compound and its Formulations across a hCMEC/D3 Monolayer
| Compound/Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) |
| This compound | 0.5 ± 0.1 | 3.2 ± 0.4 |
| This compound + P-gp Inhibitor | 1.5 ± 0.3 | 1.1 ± 0.2 |
| This compound-loaded Liposomes | 2.1 ± 0.4 | N/A |
| Transferrin-conjugated this compound Liposomes | 5.8 ± 0.7 | N/A |
| Sucrose (Negative Control) | < 0.1 | N/A |
| Propranolol (Positive Control) | 15.2 ± 1.5 | 1.0 ± 0.1 |
Table 2: In Vivo Brain Uptake of this compound Formulations in Mice (30 min post-injection)
| Formulation | Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| This compound Solution | 25 ± 8 | 0.05 ± 0.01 |
| This compound-loaded Liposomes | 85 ± 15 | 0.18 ± 0.03 |
| Transferrin-conjugated this compound Liposomes | 350 ± 45 | 0.75 ± 0.09 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound transport across the blood-brain barrier.
Caption: Workflow for in vitro BBB permeability assessment.
Caption: Workflow for in vivo brain uptake studies.
References
- 1. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vivo evaluation of BBB integrity in the post-stroke brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Improve Drug Distribution in the Brain - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 13. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medical.researchfloor.org [medical.researchfloor.org]
- 18. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [bio-protocol.org]
- 20. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 22. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Off-Target Effects of Tatarinoid A in Cellular Models
Disclaimer: The following technical support guide is for a hypothetical compound designated "Tatarinoid A." As of the latest literature review, specific data regarding the mechanism of action and off-target effects of a compound named this compound are not publicly available. Therefore, this document is presented as a representative model to guide researchers on the principles and methodologies for addressing off-target effects of novel small molecules in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the novel serine/threonine kinase, Tartan-Kinase 1 (TTK1). TTK1 is a key upstream regulator of the "Cellular Proliferation and Survival Pathway" (CPSP), and its inhibition is intended to induce apoptosis in cancer cell lines where this pathway is aberrantly activated.
Q2: What are the potential off-target effects of this compound and why are they a concern?
Off-target effects are unintended interactions between this compound and other cellular components. These can confound experimental results by producing phenotypes that are incorrectly attributed to the inhibition of TTK1. For this compound, preliminary profiling has suggested potential off-target activity against several other kinases and non-kinase proteins, which can lead to cytotoxicity, altered cell morphology, or unexpected signaling pathway activation, complicating the interpretation of its specific effects.
Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?
Common signs that you may be observing off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from that seen with siRNA/shRNA-mediated knockdown or CRISPR/Cas9 knockout of TTK1.
-
High-Dose Effects: The observed phenotype only occurs at concentrations of this compound that are significantly higher than its IC50 for TTK1 inhibition.
-
Unusual Cytotoxicity: Significant cell death is observed at concentrations intended to be selective for TTK1 inhibition.
-
Inconsistent Results with Structurally Different Inhibitors: A structurally unrelated TTK1 inhibitor produces a different cellular outcome.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Low Concentrations of this compound
Question: I'm observing significant cell death in my cancer cell line at concentrations where this compound should be specific for TTK1. How can I determine if this is an on-target or off-target effect?
Answer:
-
Confirm On-Target Engagement: First, verify that this compound is engaging TTK1 in your cells at the cytotoxic concentrations. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Titrate the Dose: Perform a detailed dose-response curve for both inhibition of TTK1 activity (e.g., by measuring phosphorylation of a downstream substrate) and cytotoxicity (e.g., using a CellTiter-Glo® or similar viability assay). A significant rightward shift in the IC50 for cytotoxicity compared to the IC50 for TTK1 inhibition suggests an off-target effect.
-
Rescue Experiment: If the cytotoxicity is on-target, it might be rescued by expressing a drug-resistant mutant of TTK1 or by adding a downstream effector that bypasses the need for TTK1 activity. If the toxicity persists, it is more likely an off-target effect.
-
Use an Orthogonal Inhibitor: Test a structurally different TTK1 inhibitor. If it recapitulates the on-target phenotype without the same degree of cytotoxicity, this points to an off-target liability of this compound.
Issue 2: My Phenotypic Results with this compound Do Not Match TTK1 Knockdown
Question: The cellular phenotype I observe after this compound treatment (e.g., changes in cell morphology) is not what I see when I knock down TTK1 using siRNA. What could be the cause?
Answer:
This discrepancy strongly suggests an off-target effect. Here’s how to troubleshoot:
-
Validate Knockdown Efficiency: First, ensure your siRNA-mediated knockdown of TTK1 is efficient at the protein level using Western blotting.
-
Broad-Spectrum Kinase Profiling: Screen this compound against a commercial kinase panel (e.g., a 400+ kinase panel) to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Hypothesize and Test Off-Target Pathways: Based on the kinase profiling results, identify the signaling pathways associated with the most potent off-target hits. Use specific inhibitors for those off-target kinases to see if you can reproduce the phenotype observed with this compound.
-
Chemical Proteomics: For an unbiased approach, consider chemical proteomics methods like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify the full spectrum of this compound binding partners within the cell.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| TTK1 (On-Target) | 15 | Primary Target |
| Kinase X | 150 | 10-fold less potent |
| Kinase Y | 800 | Moderate off-target activity |
| Kinase Z | >10,000 | Low/negligible activity |
| (Representative data from a panel of 400+ kinases) |
Table 2: Dose-Response of this compound in HCT116 Cells
| Concentration (nM) | % TTK1 Pathway Inhibition (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 | 100 ± 4.1 |
| 10 | 45.2 ± 6.8 | 98.2 ± 3.7 |
| 50 | 92.1 ± 4.5 | 95.6 ± 5.2 |
| 200 | 98.7 ± 2.1 | 75.3 ± 6.8 |
| 1000 | 99.1 ± 1.9 | 42.1 ± 7.1 |
| 5000 | 99.5 ± 1.5 | 15.8 ± 4.9 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target protein TTK1 in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with the desired concentration of this compound and another with vehicle control for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble TTK1 using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble TTK1 against the temperature for both vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Protocol 2: Kinase Activity Assay (In Vitro)
Objective: To determine the IC50 of this compound against TTK1 and potential off-target kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant kinase (TTK1 or an off-target kinase), a suitable kinase buffer, a specific peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound, illustrating on-target inhibition of TTK1 and an off-target effect on Kinase X.
Technical Support Center: Managing Potential Toxicity of Tatarinoid A Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with Tatarinoid A and its derivatives. It provides essential information to anticipate and manage potential cytotoxic effects during in vitro experiments. Given the limited direct toxicological data on this compound, this guide draws upon the broader knowledge of diterpenoids from the Euphorbia genus, which are frequently reported to have cytotoxic properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a diterpenoid compound isolated from plants of the Euphorbia genus.[1][2] Diterpenoids from this genus are known for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][3] Many of these compounds have been evaluated for their potential as anti-cancer agents.[3]
Q2: Is there evidence to suggest that this compound or its derivatives might be toxic to cells?
A2: While specific toxicity studies on this compound are not extensively documented in publicly available literature, numerous diterpenoids isolated from Euphorbia species have demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values often in the micromolar range. Therefore, it is prudent to assume that this compound and its derivatives may exhibit cytotoxicity and to handle them with appropriate safety precautions in a laboratory setting.
Q3: What are the potential mechanisms of cytotoxicity for diterpenoids like this compound?
A3: Diterpenoids from Euphorbia often induce cytotoxicity through the induction of apoptosis (programmed cell death). Key signaling pathways that may be involved include the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to the activation of apoptotic cascades. The process of apoptosis is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. A shift in the balance towards pro-apoptotic proteins can trigger the activation of caspases, which are the executioners of apoptosis.
Q4: How should I handle this compound derivatives in the lab to minimize exposure and risk?
A4: As with any novel compound with potential biological activity, standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with the compounds, especially when in powdered form or concentrated solutions, should be conducted in a chemical fume hood or a biological safety cabinet.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound derivatives.
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding, compound precipitation, or assay interference.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Before seeding, ensure a single-cell suspension to have consistent cell numbers across wells.
-
Check for Compound Precipitation: Visually inspect the culture medium for any signs of compound precipitation after addition. Hydrophobic compounds can "crash out" of aqueous solutions.
-
Perform Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to the media, perform serial dilutions in pre-warmed media to prevent rapid solvent exchange.
-
Run a Cell-Free Control: To check for assay interference, incubate the compound with the assay reagents in cell-free wells. A change in signal indicates interference.
-
Consider Alternative Assays: If interference is suspected, switch to a viability assay with a different detection principle (e.g., from a metabolic assay like MTT to a membrane integrity assay).
-
Issue 2: Compound precipitation in cell culture media.
-
Possible Cause: Poor aqueous solubility of the diterpenoid derivative.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally <0.1%) to avoid both direct toxicity and precipitation.
-
Use Pre-warmed Media: Always add the compound stock to cell culture media that has been pre-warmed to 37°C.
-
Gentle Mixing: Add the compound stock dropwise while gently vortexing or swirling the media to facilitate dissolution.
-
Solubility Testing: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of your compound.
-
Issue 3: Unexpected cell morphology changes or cell death at low concentrations.
-
Possible Cause: High sensitivity of the cell line to the compound or off-target effects.
-
Troubleshooting Steps:
-
Determine IC50 Value: Conduct a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Use a Panel of Cell Lines: Test the compound on multiple cell lines, including non-cancerous cell lines, to assess its specificity and potential for general cytotoxicity.
-
Investigate Mechanism of Action: If significant cytotoxicity is observed, perform follow-up experiments to understand the mechanism, such as apoptosis assays (e.g., Annexin V/PI staining) or western blotting for key apoptotic proteins.
-
Computational Off-Target Prediction: Utilize in silico tools to predict potential off-target interactions of your compound, which can provide insights into unexpected biological effects.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a this compound derivative against various cell lines, illustrating the kind of data researchers should aim to generate.
| Cell Line | Type | This compound Derivative (Hypothetical IC50 in µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 6.5 |
| PC-3 | Prostate Cancer | 12.1 |
| HEK293 | Normal Kidney | > 50 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium with the medium containing the compound and incubate for the desired time (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results and determine the IC50 value.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treating cells with the this compound derivative for the desired time, lyse the cells using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C.
-
Absorbance Reading: Measure the absorbance at 405 nm at regular intervals.
-
Data Analysis: Calculate the caspase-3 activity based on the rate of color change and normalize to the protein concentration.
Visualizations
References
Validation & Comparative
Validating the Antioxidant Activity of Rutin, a Key Bioactive Compound from Tartary Buckwheat
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of Rutin, a prominent flavonoid found in Tartary buckwheat (Fagopyrum tataricum). This document outlines supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
While the specific compound "Tatarinoid A" remains uncharacterized in widespread scientific literature, extensive research into the bioactive components of Tartary buckwheat has identified Rutin as a major contributor to its significant antioxidant properties. This guide, therefore, focuses on Rutin as a representative and potent antioxidant from this natural source, comparing its efficacy against well-established antioxidant standards.
Comparative Antioxidant Activity: In Vitro Assays
The antioxidant capacity of a compound is commonly evaluated through various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a standard metric for this comparison. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for Rutin and other reference antioxidants in two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Rutin | 6.7 ± 0.1 | 4.68 ± 1.24 | [1][2] |
| Quercetin (B1663063) | 0.55 | 1.17 | [3] |
| Ascorbic Acid | 10.65 | - | [4] |
| Trolox | 3.77 ± 0.08 | 2.93 ± 0.03 | [5] |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are representative examples from the cited literature.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the key in vitro and cell-based antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compound (e.g., Rutin) and standard antioxidants in methanol.
-
Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution. A blank is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form.
Procedure: [2]
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants.
-
Reaction: Add 10 µL of the sample solution to 1.0 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound.
Procedure: [8]
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.
-
Treatment: Treat the cells with various concentrations of the test compound or a standard antioxidant (e.g., Quercetin).
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce cellular oxidative stress.
-
Measurement: In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity over time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.
Visualizing the Validation Process and Mechanism of Action
Diagrams are powerful tools for illustrating complex experimental workflows and biological signaling pathways.
Workflow for Validating Antioxidant Activity.
A key mechanism by which many antioxidants, including flavonoids like Rutin, exert their protective effects at the cellular level is through the activation of the Nrf2 signaling pathway.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[10] However, in the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2.[9] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[9] This leads to the transcription of various cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.[10]
The Nrf2 Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inabj.org [inabj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of Tatarinoid A: A Comparative Guide to HPLC and UPLC
In the landscape of natural product research and drug development, the rigorous and accurate quantification of bioactive compounds is paramount. Tatarinoid A, a flavonoid glycoside with significant therapeutic potential, requires robust analytical methods to ensure consistency and quality from discovery through to clinical application. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), the two most prevalent analytical techniques for the quantification of this compound and similar flavonoids.[1][2] We present a cross-validation framework supported by experimental data to assist researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical strategy.
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures.[1] UPLC systems employ columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typical in HPLC, leading to enhanced resolution, sensitivity, and speed.[1] Consequently, UPLC operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems.[1]
Performance Data: A Quantitative Comparison
The transition from HPLC to UPLC for the analysis of flavonoid glycosides like this compound offers substantial improvements in efficiency and data quality. The following table summarizes typical performance data when comparing the two techniques.
| Performance Parameter | HPLC | UPLC / UHPLC | Advantage of UPLC |
| Resolution | Baseline separation may be challenging for closely related compounds. | Superior resolution, allowing for better separation of complex mixtures. | Enhanced peak separation |
| Sensitivity (LOD/LOQ) | Typically in the range of 0.1-1 µg/mL. | Lower limits of detection (LOD) and quantification (LOQ), often < 0.1 µg/mL.[3] | Increased sensitivity |
| Analysis Time | 15 - 30 minutes per sample. | 1 - 5 minutes per sample. | High-throughput analysis |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Significantly lower, reducing operational costs and environmental impact. | Greener and more cost-effective |
| System Pressure | 1500 - 4000 psi | 6000 - 15,000 psi | Requires specialized instrumentation |
Experimental Protocols: A Comparative Example
The successful transfer of an analytical method from HPLC to UPLC requires systematic optimization of various parameters. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient Program: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
Ultra-Performance Liquid Chromatography (UPLC) Method
-
Instrumentation: Waters ACQUITY UPLC H-Class System or equivalent.
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 2 µL.
Method Validation Parameters
For both methods, validation should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte. |
| Robustness | No significant changes in results with small variations in method parameters. |
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of the analytical process and the potential biological context of this compound, the following diagrams illustrate a typical cross-validation workflow and a relevant signaling pathway for flavonoids.
Caption: A typical workflow for transferring and cross-validating an analytical method from HPLC to UPLC.
Caption: A simplified representation of the MAPK signaling pathway, a common target for flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsdjournal.org [rsdjournal.org]
Comparative Analysis of Shionone from Aster tataricus Across Different Geographical Sources
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Geographical Variation of a Key Bioactive Compound
The following guide provides a comparative analysis of shionone (B1680969), a major bioactive triterpenoid (B12794562) isolated from the roots and rhizomes of Aster tataricus. This plant, also known as Tatarinow's aster, has a long history of use in traditional medicine across Asia and its chemical composition, particularly the content of its characteristic compound shionone, can vary based on its geographical origin. This variation can have significant implications for the efficacy and standardization of A. tataricus extracts for research and drug development.
Aster tataricus is primarily distributed across China, Korea, Japan, and eastern Siberia in Russia.[1] The concentration of shionone in the dried roots and rhizomes of the plant has been reported to range from 0.026% to 0.41%, with some studies indicating a range of 0.06% to 0.18% depending on the specific location and market.[2][3] Such variations underscore the importance of sourcing and quality control in the research and application of this medicinal plant.
Quantitative Analysis of Shionone Content
The concentration of shionone in Aster tataricus is a critical quality marker and has been shown to be influenced by the geographical source. A study comparing 15 batches of raw Aster tataricus from seven different provinces in China revealed significant variations in the content of its active components, with shionone being one of the key differentiating markers.[4] While specific comparative data across different countries is limited in publicly available literature, the existing research strongly supports the premise of geographical influence on shionone content.
| Geographical Source (Inferred from Studies) | Shionone Content (% of dry weight) | Analytical Method | Reference |
| Various locations and markets in China | 0.06% - 0.18% | HPLC | [3] |
| General reported range | 0.026% - 0.41% | Not specified | |
| Seven provinces in China | Variable (used as a key differentiator) | UPLC-MS/MS |
Biological Activity and Signaling Pathways of Shionone
Shionone exhibits a wide range of pharmacological activities, with its anti-inflammatory properties being particularly well-documented. It has been shown to exert protective effects on multiple organs, including the lungs, kidneys, colon, brain, and bladder. The mechanisms underlying these effects involve the modulation of several key signaling pathways.
Notably, shionone has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. It also affects the STAT3 and MEK/ERK pathways. Furthermore, shionone has been shown to suppress the NLRP3 inflammasome through the SESN2-NRF2/HO-1 signaling pathway. These pathways are crucial in regulating inflammatory responses, and their modulation by shionone highlights its therapeutic potential.
Below is a diagram illustrating the inhibitory effect of shionone on the p38 MAPK/NF-κB signaling pathway, a key mechanism in its anti-inflammatory action.
Caption: Shionone's inhibition of the p38 MAPK/NF-κB pathway.
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and quantification of shionone from Aster tataricus, based on methodologies reported in the literature.
Supercritical Fluid Extraction (SFE) of Shionone
This method provides an efficient and environmentally friendly approach for extracting shionone.
-
Plant Material: Dried and powdered roots and rhizomes of Aster tataricus.
-
Instrumentation: Supercritical fluid extractor.
-
Optimized Conditions:
-
Temperature: 40 °C
-
Pressure: 30 MPa
-
Sample Particle Size: 40–60 mesh
-
-
Procedure: The powdered plant material is packed into the extraction vessel. Supercritical CO2 is then passed through the vessel under the optimized conditions to extract the desired compounds. The extract is then collected after depressurization.
Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a valuable technique for the preparative isolation and purification of shionone from the crude extract.
-
Crude Material: SFE extract of Aster tataricus.
-
Instrumentation: High-Speed Counter-Current Chromatograph.
-
Two-Phase Solvent System: n-hexane–methanol (2:1, v/v).
-
Procedure: The HSCCC column is first filled with the stationary phase, and then the mobile phase is pumped through the column while it is rotating at high speed. The crude extract is dissolved in a suitable solvent and injected into the column. Fractions are collected and analyzed for the presence and purity of shionone.
Quantification by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers a sensitive and rapid method for the simultaneous determination of shionone and other active components in Aster tataricus.
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., ACQUITY UPLC® HSS T3, 100 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI), operated in both positive and negative modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
-
Sample Preparation: An appropriate amount of the dried extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol). The solution is then filtered through a 0.22 μm membrane filter before injection into the UPLC-MS/MS system.
-
Quantification: A calibration curve is generated using a certified reference standard of shionone. The concentration of shionone in the samples is then determined by comparing its peak area to the calibration curve.
Below is a workflow diagram illustrating the process from plant material to quantitative analysis.
Caption: Workflow for shionone analysis from Aster tataricus.
References
- 1. Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Determination of shionone in Radix Asteris by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the active components of Aster tataricus from different regions and related processed products by ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential: A Comparative Guide to the Structure-Activity Relationship of Triterpenoid Derivatives from Aster tataricus
For Researchers, Scientists, and Drug Development Professionals
The perennial herb Aster tataricus, a cornerstone of traditional Eastern Asian medicine, presents a rich reservoir of bioactive compounds. Among these, triterpenoids have emerged as a focal point of scientific investigation due to their diverse and potent pharmacological activities. While the term "Tatarinoid A" does not correspond to a currently recognized compound in widespread scientific literature, this guide delves into the structure-activity relationships (SAR) of prominent triterpenoid (B12794562) derivatives isolated from Aster tataricus. By examining the intricate connections between their chemical structures and biological functions, we aim to provide a valuable resource for researchers engaged in drug discovery and development.
The triterpenoids within Aster tataricus are key contributors to its therapeutic effects, which include anti-inflammatory, antitussive, and anticancer properties.[1][2] Understanding the SAR of these molecules is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide will synthesize available experimental data to illuminate these relationships, offering a comparative analysis of various derivatives.
Comparative Biological Activities of Aster tataricus Triterpenoids
The biological activities of triterpenoids isolated from Aster tataricus and their derivatives have been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data, providing a comparative overview of their potency.
| Compound | Biological Activity | Assay | IC50 / EC50 / Other Metric | Reference |
| Shionone | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Not specified as inactive in some antioxidant assays | [3] |
| Epifriedelinol | Antioxidant | Hemolysis, lipid peroxidation, superoxide (B77818) radical generation assays | Inactive | [3] |
| Oleanolic Acid Derivative (Compound 7) | Anti-inflammatory | Inhibition of NO production in LPS-activated RAW264.7 cells | IC50: 8.5 µM | [4] |
| Oleanolic Acid | hCE1 Inhibition | Enzyme inhibition assay | IC50: 0.28 µM | |
| Ursolic Acid | hCE1 Inhibition | Enzyme inhibition assay | IC50: 0.24 µM | |
| 3-O-acetyl-β-boswellic acid | 15-LOX-2 Inhibition | Enzyme inhibition assay | IC50: 12.2 ± 0.47 μM |
Note: The lack of extensive quantitative data for a broader range of specific "tatarinoid" derivatives necessitates a broader look at related triterpenoids to infer potential SAR principles.
Structure-Activity Relationship Insights
The analysis of various triterpenoid structures reveals several key features that govern their biological activity:
-
Oxygenation and Acetylation: The presence and position of hydroxyl and acetyl groups significantly influence the anti-inflammatory and cytotoxic activities. For instance, the acetylation of hydroxyl groups can modulate the lipophilicity of the molecule, thereby affecting its cell permeability and interaction with molecular targets.
-
The C-28 Carboxylic Acid Group: For oleanane (B1240867) and ursane-type triterpenoids, the carboxylic acid group at the C-28 position is often crucial for their inhibitory activity against enzymes like human carboxylesterase 1 (hCE1).
-
Substitution on the A-ring: Modifications on the A-ring of the triterpenoid skeleton, such as the introduction of different functional groups, can fine-tune the biological activity. The presence of a hydroxyl group at C-24 has been shown to be beneficial for both 5-LOX and COX-1 inhibition in some pentacyclic triterpenes.
-
The Pentacyclic Skeleton: The overall shape and rigidity of the pentacyclic triterpenoid scaffold (e.g., oleanane, ursane) provide a fundamental framework for interaction with biological targets. Subtle changes in this framework can lead to significant differences in activity.
Experimental Protocols
A comprehensive understanding of the SAR of Aster tataricus triterpenoids is built upon robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
1. Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
-
Objective: To assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
2. Human Carboxylesterase (hCE) Inhibition Assay
-
Objective: To determine the inhibitory potency of compounds against human carboxylesterase 1 (hCE1) and 2 (hCE2).
-
Enzyme Source: Recombinant human hCE1 and hCE2.
-
Substrate: A fluorogenic substrate specific for each isozyme is used.
-
Procedure:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains the enzyme, buffer, and various concentrations of the test compound.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Interactions and Pathways
To facilitate a deeper understanding of the molecular mechanisms underlying the biological activities of Aster tataricus triterpenoids, the following diagrams illustrate a hypothetical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for the discovery and development of bioactive triterpenoids from Aster tataricus.
Caption: A simplified diagram of the NF-κB signaling pathway, a common target for the anti-inflammatory effects of triterpenoids.
References
- 1. An updated and comprehensive review of the morphology, ethnomedicinal uses, phytochemistry, and pharmacological activity of Aster tataricus L. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of compounds from the medicinal herb Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potential inflammatory inhibitors from Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Leading Neuroprotective Natural Products: A Framework for Evaluating Novel Compounds like Tatarinoid A
For Immediate Release
A comprehensive comparative analysis of three leading neuroprotective natural products—Curcumin, Resveratrol (B1683913), and Quercetin (B1663063)—is presented here to serve as a benchmark for the evaluation of new therapeutic candidates. While direct experimental data on the neuroprotective activities of the novel compound Tatarinoid A is not yet available in published literature, this guide provides a robust framework for its future assessment. The neuroprotective potential of compounds from the Polygala genus, from which this compound is likely derived, has been noted in ethnobotanical and preliminary scientific contexts, suggesting that a systematic evaluation is warranted.
This guide is intended for researchers, scientists, and drug development professionals, offering a clear comparison of the neuroprotective efficacy of these well-studied natural products, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Comparison of Neuroprotective Activity
The following table summarizes the neuroprotective effects of Curcumin, Resveratrol, and Quercetin against common in vitro models of neurotoxicity. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.
| Compound | Neurotoxin Model | Cell Line | Concentration of Compound | Outcome Measure | Result | Citation |
| Curcumin | Glutamate (20 mM) | PC12 | 1 µM | Cell Viability (MTS assay) & LDH release | Significantly attenuated glutamate-induced cell death and LDH release. | [1] |
| Resveratrol | Hydrogen Peroxide (H₂O₂) | Embryonic Neural Stem Cells | 100, 150, 250 µM | Cell Viability | Decreased H₂O₂-induced cell death by 35%. | [2] |
| Quercetin | Amyloid Beta (Aβ)₁₋₄₂ (20 µM) | SH-SY5Y | 100 µM | Cell Viability (MTT assay) | Increased cell viability to 62.84% (a 28.56% increase compared to Aβ-treated cells). | [3] |
| Quercetin | Amyloid Beta (Aβ)₁₋₄₂ (10 µM) | Primary Cortical Neurons | 5 µM | Cell Viability (MTT assay) | Significantly attenuated Aβ-induced cytotoxicity. | [4] |
Mechanisms of Neuroprotection
Curcumin, Resveratrol, and Quercetin exert their neuroprotective effects through multiple mechanisms, often involving the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.
Key Signaling Pathways
A predominant pathway implicated in the neuroprotective action of many natural products is the PI3K/Akt signaling pathway . Activation of this pathway promotes cell survival and inhibits apoptosis.
Caption: The PI3K/Akt signaling pathway is activated by neuroprotective natural products.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[5]
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., Curcumin, Resveratrol, Quercetin) for a specified duration (e.g., 1-2 hours) before introducing the neurotoxin (e.g., Aβ, H₂O₂, glutamate).
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Detailed Protocol:
-
Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
Reaction Mixture: Prepare a reaction mixture containing NADH and sodium pyruvate.
-
Incubation: Add the supernatant to the reaction mixture and incubate at room temperature.
-
Absorbance Reading: Measure the decrease in absorbance at 340 nm over time as NADH is converted to NAD+. The rate of this decrease is proportional to the LDH activity.
-
Calculation: The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release).
Protein Expression Analysis: Western Blot for PI3K/Akt Pathway
Western blotting is used to detect the phosphorylation and thus activation of key proteins in a signaling cascade.
Caption: General workflow for Western blot analysis of protein expression.
Detailed Protocol:
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of PI3K and Akt overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
Curcumin, Resveratrol, and Quercetin are well-established neuroprotective natural products with a substantial body of evidence supporting their efficacy in various preclinical models. They serve as excellent benchmarks for the evaluation of new compounds. The provided protocols and data framework will be invaluable for the systematic investigation of this compound and other novel neuroprotective candidates, facilitating a direct comparison of their potential therapeutic benefits. Future research should aim to conduct head-to-head comparative studies under standardized conditions to definitively rank the neuroprotective potency of these and other emerging natural products.
References
- 1. Curcumin Protects Neurons from Glutamate-Induced Excitotoxicity by Membrane Anchored AKAP79-PKA Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of resveratrol on hydrogen peroxide-induced oxidative stress in embryonic neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of Quercetin in Primary Neurons Against Aβ(1-42): Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Independent Analysis of Tatarinoid A: A Synthetic and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published synthetic routes to Tatarinoid A and an overview of its potential biological activity. While direct independent replications of the initial synthesis have not been formally published, this document compares the first reported total synthesis with subsequent stereochemical revisions and explores the current understanding of its biological context.
Synthetic Approaches to this compound: A Comparative Summary
The first total synthesis of (-)-Tatarinoid A was reported by Slutskyy et al. This initial work laid the foundation for accessing this natural product. However, subsequent studies by the same research group led to a critical revision of the stereochemistry of the entire Tatarinoid family.
| Parameter | First Total Synthesis of (-)-Tatarinoid A (Slutskyy et al.) | Revised Stereochemistry of (-)-Tatarinoid A |
| Starting Material | 1-bromo-2,4,5-trimethoxybenzene (B1606720) and (R)-N-methoxy-N-methyl-2-(tert-butyldimethylsilyloxy)propanamide | Not re-synthesized, but stereochemistry revised |
| Key Steps | 1. Formation of aryllithium reagent and addition to Weinreb amide. 2. Reduction of the resulting ketone. 3. Deprotection of the silyl (B83357) ether. | Based on the synthesis of (-)-Tatarinoid B, the absolute configuration at the chiral center was reassigned. |
| Overall Yield | 63% (over 3 steps)[1] | Not applicable |
| Reported Stereochemistry | Initially proposed as R based on computational studies of the natural isolate. | Revised to S based on synthetic studies.[2][3] |
Experimental Protocols
First Total Synthesis of (-)-Tatarinoid A (Slutskyy et al.)
The synthesis of (-)-Tatarinoid A was achieved in three steps from 1-bromo-2,4,5-trimethoxybenzene.[1]
-
Synthesis of (S)-1-(2,4,5-trimethoxyphenyl)propan-1-one: To a solution of 1-bromo-2,4,5-trimethoxybenzene in anhydrous THF at -78°C is added n-butyllithium. After stirring, a solution of (R)-N-methoxy-N-methyl-2-(tert-butyldimethylsilyloxy)propanamide in anhydrous THF is added. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted. The crude product is purified by column chromatography.
-
Synthesis of (1S,2S)-1-(2,4,5-trimethoxyphenyl)propan-1,2-diol: The ketone from the previous step is reduced. Specific reducing agent and conditions were not detailed in the initial communication but would typically involve a hydride reagent.
-
Synthesis of (-)-Tatarinoid A: The silyl protecting group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at 0°C to afford (-)-Tatarinoid A.[1]
Biological Activity and Signaling Pathways
This compound is isolated from the rhizome of Acorus tatarinowii, a plant used in traditional Chinese medicine for its effects on the central nervous system. Pharmacological studies of A. tatarinowii extracts suggest a role in regulating cyclic adenosine (B11128) monophosphate (cAMP) activity. While the specific molecular target of this compound has not yet been elucidated, its potential mechanism of action may involve the modulation of the cAMP signaling pathway.
The cAMP signaling cascade is a ubiquitous pathway involved in numerous cellular processes. A simplified representation of this pathway is as follows:
Experimental Workflow: First Total Synthesis of (-)-Tatarinoid A
The following diagram illustrates the synthetic workflow for the initial total synthesis of (-)-Tatarinoid A.
References
Head-to-head comparison of different Tatarinoid A synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the reported total synthesis of (–)-Tatarinoid A, a naturally occurring compound isolated from the rhizome of Acorus tatarinowii. This plant has known pharmacological effects on the central nervous system, making its constituents, including Tatarinoid A, subjects of interest for further research and drug development. To date, a single, efficient enantioselective synthesis has been reported, which also led to the structural revision of this natural product. This document offers a comprehensive overview of this synthetic route, including quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategy.
Overview of the Synthetic Approach
The first and thus far only total synthesis of (–)-Tatarinoid A was accomplished by Movassaghi and colleagues.[1][2] Their approach is a linear three-step sequence starting from commercially available 1-bromo-2,4,5-trimethoxybenzene (B1606720). A key feature of this synthesis is the strategic use of a Weinreb amide to control the addition of a nucleophilic aryl group, thereby preventing over-addition and leading to the desired ketone precursor. The synthesis is highly efficient, achieving a 63% overall yield.[1] Furthermore, the synthetic efforts were instrumental in revising the absolute stereochemistry of this compound to S from the previously proposed R configuration.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (–)-Tatarinoid A.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Weinreb Amide Formation | TBS-protected methyl (R)-lactate | (R)-N-methoxy-N-methyl-2-((tert-butyldimethylsilyl)oxy)propanamide | N,O-dimethylhydroxylamine hydrochloride, i-PrMgCl, THF | 99 |
| 2 | Aryllithium Addition | Weinreb amide from Step 1, 1-bromo-2,4,5-trimethoxybenzene | (S)-2-((tert-butyldimethylsilyl)oxy)-1-(2,4,5-trimethoxyphenyl)propan-1-one | n-BuLi, THF, -78 °C | 81 |
| 3 | TBS Deprotection | Ketone from Step 2 | (–)-Tatarinoid A | TBAF, THF, 0 °C | 78 |
| Overall | 63 |
Experimental Protocols
A detailed description of the experimental procedures for each key step in the synthesis of (–)-Tatarinoid A is provided below.
Step 1: Synthesis of (R)-N-methoxy-N-methyl-2-((tert-butyldimethylsilyl)oxy)propanamide
To a solution of N,O-dimethylhydroxylamine hydrochloride in THF, isopropylmagnesium chloride (i-PrMgCl) is added at 0 °C. The resulting mixture is stirred before the addition of (R)-methyl 2-((tert-butyldimethylsilyl)oxy)propanoate (TBS-protected methyl (R)-lactate). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted. The crude product is purified by chromatography to yield the Weinreb amide as a clear oil in 99% yield.
Step 2: Synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)-1-(2,4,5-trimethoxyphenyl)propan-1-one
To a solution of 1-bromo-2,4,5-trimethoxybenzene in anhydrous THF at -78 °C, n-butyllithium (n-BuLi) is added dropwise to generate the corresponding aryllithium species. A solution of the Weinreb amide from Step 1 in THF is then added to the aryllithium solution at -78 °C. The reaction mixture is stirred at this temperature until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted. The organic layers are combined, dried, and concentrated. The resulting crude product is purified by flash chromatography to afford the desired ketone in 81% yield.
Step 3: Synthesis of (–)-Tatarinoid A (TBS Deprotection)
The TBS-protected ketone from Step 2 is dissolved in THF and cooled to 0 °C. A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added dropwise. The reaction is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched with water and extracted. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to give (–)-Tatarinoid A as a white solid in 78% yield.
Synthetic Route Visualization
The following diagram illustrates the overall synthetic strategy for (–)-Tatarinoid A.
Caption: Synthetic route to (–)-Tatarinoid A.
Comparison with Syntheses of Related Tatarinoids
The same publication that details the synthesis of (–)-Tatarinoid A also reports the syntheses of (±)-Tatarinoid B and (–)-Tatarinoid C.[1] A brief comparison highlights the divergent strategies employed from similar starting materials.
-
(–)-Tatarinoid C Synthesis: In contrast to the synthesis of this compound, the synthesis of Tatarinoid C intentionally promotes the over-addition of the aryllithium reagent. This is achieved by using the TBS-protected methyl (R)-lactate directly, without converting it to the Weinreb amide. This leads to the formation of a tertiary alcohol, which is a key intermediate for Tatarinoid C. This synthesis is also completed in three steps with an overall yield of 74%.
-
(±)-Tatarinoid B Synthesis: The synthesis of racemic Tatarinoid B is remarkably concise, accomplished in a single step with a 97% yield. This is achieved through a Wittig-type reaction between 2,4,5-trimethoxybenzaldehyde (B179766) and (1-methoxyethyl)triphenylphosphonium ylide. This approach is highly efficient but does not control the stereochemistry, resulting in the racemic product.
The strategic decision to use a Weinreb amide for this compound synthesis is a clear point of differentiation, enabling the controlled formation of the ketone and preventing the formation of the tertiary alcohol that is characteristic of the Tatarinoid C synthesis.
Conclusion
The total synthesis of (–)-Tatarinoid A by Movassaghi and colleagues stands as an elegant and efficient route to this natural product. Its key strengths lie in its brevity (3 steps), high overall yield (63%), and the strategic use of a Weinreb amide to achieve the desired bond formation. While no other total syntheses of this compound have been reported to date, this initial route provides a solid foundation and a high benchmark for any future synthetic endeavors. The comparative analysis with the syntheses of Tatarinoids B and C further underscores the versatility of the core starting materials and the power of strategic functional group manipulation to access different members of this natural product family.
References
Safety Operating Guide
Proper Disposal of Tatarinoid A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Tatarinoid A, this document outlines procedural, step-by-step guidance to ensure laboratory safety and environmental compliance.
As a natural product isolated from plants of the Acorus genus, the complete toxicological profile of this compound is not extensively documented. Therefore, a cautious approach to its handling and disposal is paramount. This guide is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with this compound.
Immediate Safety and Handling Precautions
Before initiating any work with this compound, it is crucial to adhere to standard laboratory safety protocols. The following table summarizes the key safety and handling recommendations.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). |
| Ventilation | Handle solid this compound and its solutions in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. |
| General Handling | Avoid inhalation of dust or aerosols. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Spill Response | In case of a spill, isolate the area. For solid spills, gently sweep to avoid raising dust and collect in a sealed container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate. |
Step-by-Step Disposal Protocol for this compound
Given the lack of specific data on the ecotoxicity and degradation of this compound, it is imperative to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired pure this compound directly into a designated hazardous waste container for solid chemical waste.
-
Collect all contaminated consumables, such as weighing paper, pipette tips, and gloves, in a separate, sealed plastic bag or container clearly labeled as "Hazardous Chemical Waste" and indicating the contents.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix this compound solutions with other waste streams unless their compatibility is confirmed. It is best practice to maintain separate waste streams for different chemical classes.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label should include the full chemical name ("this compound") and any known hazards. If the solvent used for solutions is hazardous (e.g., flammable), this must also be indicated.
-
Include the date when the waste was first added to the container.
3. Storage of Waste:
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed tightly to prevent leaks or spills.
-
Store incompatible waste types separately to prevent dangerous reactions.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the above procedure is based on general best practices for the disposal of laboratory chemicals with unknown or poorly characterized toxicity. The core principle is to prevent the release of the substance into the environment.
Visualizing Disposal and Biological Context
To provide further clarity, the following diagrams illustrate the recommended waste disposal workflow and a potential biological pathway that natural products like this compound may influence, based on their known anti-inflammatory properties.
Caption: Waste Disposal Workflow for this compound.
Caption: Generalized Anti-Inflammatory Signaling Pathway.
Personal protective equipment for handling Tatarinoid A
Essential Safety and Handling Guide for Tatarinoid A
Audience: Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Appropriate PPE is the primary line of defense against exposure to potentially hazardous compounds. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles. |
| Weighing and Preparing Solutions | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a properly functioning chemical fume hood. For powdered forms that may become airborne, a fit-tested N95 respirator is recommended. |
| In-vitro/In-vivo Administration | Double nitrile gloves, disposable gown, and safety glasses. Use of a biological safety cabinet for cell culture work is mandatory. |
| Waste Disposal | Double nitrile gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Double nitrile gloves (heavy-duty), disposable gown, safety goggles, and a fit-tested N95 respirator. |
Operational and Disposal Plans
Adherence to strict operational procedures is critical to prevent contamination and accidental exposure.
Experimental Protocols: Safe Handling of this compound
1. Preparation and Weighing:
-
All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Before handling the compound, ensure all necessary PPE is donned correctly.
-
Use a dedicated set of spatulas and weighing papers for this compound.
-
Clean the weighing area and any equipment used with a suitable deactivating agent (e.g., 70% ethanol (B145695) followed by a mild detergent) after each use.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Clearly label all containers with the compound name, concentration, date, and a hazard warning (e.g., "Cytotoxic - Handle with Care").
3. Administration:
-
For in-vitro studies, perform all cell culture work in a Class II biological safety cabinet.
-
Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
For in-vivo studies, ensure animals are housed in appropriate containment facilities. All bedding and waste from treated animals should be handled as cytotoxic waste.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using absorbent pads from a chemical spill kit.
-
For liquid spills, gently cover with absorbent material. For solid spills, carefully dampen the material with a suitable solvent (e.g., water or ethanol) to prevent dust formation before wiping.
-
Clean the spill area thoroughly with a deactivating agent.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
5. Disposal Plan:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, weighing papers, pipette tips) must be placed in a clearly labeled, sealed container for cytotoxic waste.
-
Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not pour this waste down the drain.
-
Follow your institution's and local regulations for the final disposal of chemical and cytotoxic waste.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
